Levamisole-d5 Hydrochloride
Beschreibung
BenchChem offers high-quality Levamisole-d5 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Levamisole-d5 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
(6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1/i1D,2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPBGZRMVRFKY-ISPSRMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2CN3CCSC3=N2)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857926 | |
| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-64-6 | |
| Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Critical Role of Isotopic Purity in Pharmaceutical Analysis
An In-depth Technical Guide to the Isotopic Purity of Levamisole-d5 Hydrochloride
Levamisole, an imidazothiazole derivative, is known for its anthelmintic and immunomodulatory properties.[1] Its deuterated isotopologue, Levamisole-d5 Hydrochloride, serves a pivotal role in modern drug development and bioanalysis.[2] In this compound, five hydrogen atoms on the phenyl group have been replaced with deuterium.[3] This mass shift allows Levamisole-d5 Hydrochloride to be used as an ideal internal standard for quantitative bioanalytical assays using mass spectrometry (MS) or as a tracer in metabolic studies.[4][5]
The utility of any isotopically labeled standard is fundamentally dependent on its isotopic purity . This term refers to the percentage of the compound that contains the specified number of deuterium atoms (in this case, five).[5] The presence of unlabeled (d0) or partially labeled (d1-d4) species, collectively known as isotopologues, can introduce significant errors in quantification, compromising the integrity of pharmacokinetic and toxicokinetic data.[6] Therefore, a rigorous and multi-faceted analytical approach is not merely a quality control measure but a prerequisite for its valid application in a regulated research environment.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive framework for the characterization of Levamisole-d5 Hydrochloride. It moves beyond simple procedural descriptions to explain the causality behind the analytical choices, emphasizing an integrated, self-validating system for the unambiguous determination of isotopic purity.
The Imperative of High Isotopic Purity
Why is a meticulous assessment of isotopic purity so critical? The answer lies in the core application of Levamisole-d5 as an internal standard. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the internal standard is added at a known concentration to every sample to correct for variations in sample processing and instrument response. The fundamental assumption is that the signal from the internal standard is pure and distinct from the analyte.
The presence of the unlabeled d0 isotopologue in the Levamisole-d5 standard directly interferes with the measurement of the native, unlabeled Levamisole analyte, leading to an overestimation of the drug's concentration. Similarly, signals from partially deuterated species can contribute to the analyte's signal, especially in high-resolution mass spectrometry where isotopic clusters are resolved. Regulatory agencies, such as the FDA, require rigorous analysis and quantification of these isotopologues.[6] Consequently, ensuring an isotopic purity of ≥98% is a common and necessary benchmark for reliable quantitative studies.[5]
A Tripartite Strategy for Purity Verification: The Synergy of MS and NMR
A single analytical technique is often insufficient to provide a complete profile of a deuterated compound. While mass spectrometry excels at determining the distribution of isotopologues, Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal confirmation of the labeling sites and their respective enrichment levels.[7] Combining these techniques creates a robust, self-validating workflow that ensures the structural integrity and isotopic purity of Levamisole-d5 Hydrochloride.[8]
Figure 1: Overall workflow for isotopic purity assessment of Levamisole-d5 HCl.
Mass Spectrometry: Quantifying Isotopologue Distribution
High-resolution mass spectrometry (HRMS) is the primary tool for determining the relative abundance of each isotopologue (d0, d1, d2, d3, d4, and d5).[9] The high resolving power of modern instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the separation of ions that differ in mass only by the difference between a deuterium and a hydrogen atom, plus the natural abundance of ¹³C.[10][11]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a stock solution of Levamisole-d5 Hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this stock to a working concentration of ~1 µg/mL using the initial mobile phase composition.
-
Chromatographic Separation:
-
System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A standard reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient suitable to elute Levamisole as a sharp, symmetrical peak.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Causality: The chromatographic step is crucial to separate the analyte from any potential non-isotopic impurities that could interfere with the mass spectrometric analysis.[12]
-
-
Mass Spectrometry Detection:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Full scan MS over a range of m/z 100-400.
-
Resolution: Set to >30,000 FWHM to ensure baseline separation of isotopic peaks.
-
Causality: ESI+ is chosen as Levamisole contains basic nitrogen atoms that are readily protonated. High resolution is non-negotiable for accurate isotopologue analysis.[9]
-
Data Analysis and Interpretation
Figure 2: Workflow for Mass Spectrometry data analysis.
-
From the full scan data, extract the mass spectrum corresponding to the chromatographic peak of Levamisole-d5.
-
Identify the ion signals for each isotopologue (d0 through d5).
-
Record the absolute intensity (peak area or height) for each of these signals.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Intensity(d5) / (Sum of Intensities(d0 to d5))] x 100
-
-
The results are then summarized in a table for clear reporting.
Data Presentation: Isotopic Distribution
The quantitative data should be presented in a structured table, allowing for easy interpretation of the isotopologue distribution.
| Isotopic Species | Expected m/z [M+H]⁺ | Measured Intensity (Arbitrary Units) | Relative Abundance (%) |
| d0 (Unlabeled) | 205.08 | 15,000 | 0.12 |
| d1 | 206.09 | 28,000 | 0.22 |
| d2 | 207.09 | 55,000 | 0.44 |
| d3 | 208.10 | 180,000 | 1.44 |
| d4 | 209.10 | 450,000 | 3.60 |
| d5 (Labeled) | 210.11 | 11,772,000 | 94.18 |
| Total | - | 12,500,000 | 100.00 |
NMR Spectroscopy: Positional Verification and Enrichment
While MS confirms that the compound has the correct mass distribution, NMR spectroscopy confirms where the deuterium labels are located.[7] It provides an orthogonal validation of the compound's structure and the degree of deuteration at each specific site on the phenyl ring. This is achieved by comparing the ¹H and ²H NMR spectra.
Experimental Protocol: ¹H and ²H NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of Levamisole-d5 Hydrochloride (typically 5-10 mg) in a suitable deuterated solvent (e.g., Methanol-d4 or DMSO-d6) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting both ¹H and ²H nuclei.
-
¹H NMR Analysis:
-
Acquire a standard quantitative ¹H NMR spectrum.
-
Expected Result: The aromatic region of the spectrum will show a significant reduction or complete absence of signals corresponding to the phenyl protons. The signals for the protons on the imidazothiazole ring system will remain and can be used as an internal reference.
-
Causality: By comparing the integration of the residual phenyl proton signals to the integration of a known, non-deuterated proton signal (e.g., one of the CH₂ groups), the percentage of deuteration at the labeled sites can be calculated.[6] High isotopic enrichment will result in very small residual proton signals.[5]
-
-
²H NMR Analysis:
-
Acquire a proton-decoupled ²H NMR spectrum.
-
Expected Result: A signal (or multiple closely spaced signals) will be observed in the aromatic region, corresponding to the chemical shift of the deuterium atoms on the phenyl ring.
-
Causality: This directly confirms the presence and location of the deuterium labels, providing unambiguous evidence of the labeling site.[5]
-
Data Analysis and Interpretation
Figure 3: Complementary workflows for ¹H and ²H NMR data analysis.
The combination of these two NMR experiments provides a powerful cross-validation. The ¹H NMR quantifies the small amount of remaining protons at the labeled sites, while the ²H NMR confirms the presence of deuterium at those same sites. This dual verification is the cornerstone of a trustworthy analytical protocol.
Conclusion: An Integrated Approach to Ensuring Quality
The determination of isotopic purity for a critical reagent like Levamisole-d5 Hydrochloride is a multi-faceted process that demands scientific rigor and the use of complementary analytical techniques. Mass spectrometry provides precise quantitative data on the distribution of all isotopologues, while NMR spectroscopy offers definitive confirmation of the labeling position and site-specific enrichment.
By following the integrated workflow described in this guide—combining LC-HRMS for isotopologue distribution with both ¹H and ²H NMR for positional verification—researchers and drug development professionals can establish a self-validating system. This ensures that every batch of Levamisole-d5 Hydrochloride meets the high standards of isotopic purity required for its use as an internal standard, thereby guaranteeing the accuracy, reliability, and integrity of subsequent bioanalytical studies.
References
-
University of Hertfordshire. (2025). Levamisole hydrochloride. AERU. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Retrieved from [Link]
-
Selcia. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]
-
PubChem. (n.d.). Levamisole-d5 Hydrochloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Levamisole. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Levamisole-d5 Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN114315866A - Synthesis method of levamisole hydrochloride.
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]
-
Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
Sources
- 1. Levamisole hydrochloride [sitem.herts.ac.uk]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Levamisole-d5 Hydrochloride | C11H13ClN2S | CID 71749773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isotope.com [isotope.com]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. researchgate.net [researchgate.net]
- 12. resolvemass.ca [resolvemass.ca]
An In-Depth Technical Guide to the Physical and Chemical Stability of Levamisole-d5 Hydrochloride
Introduction: The Critical Role of a Stable Internal Standard
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the precision of analytical measurements is paramount. Isotopically labeled internal standards are the cornerstone of this precision, mitigating variability introduced by sample preparation and instrumental analysis. Levamisole-d5 Hydrochloride, the deuterated analog of the anthelmintic and immunomodulatory agent Levamisole, serves as a vital internal standard for mass spectrometry-based quantification of Levamisole.[1][2] Its utility is fundamentally dependent on its physical and chemical stability, ensuring that it behaves identically to the unlabeled analyte throughout the analytical process without undergoing degradation or isotopic exchange.
This technical guide provides a comprehensive examination of the physical and chemical stability of Levamisole-d5 Hydrochloride. We will delve into its intrinsic properties, explore potential degradation pathways under various stress conditions, and present robust, field-proven protocols for its stability assessment. The insights herein are tailored for researchers, scientists, and drug development professionals who rely on the integrity of this crucial analytical reagent.
Physicochemical Characterization of Levamisole-d5 Hydrochloride
A thorough understanding of the fundamental physicochemical properties of Levamisole-d5 Hydrochloride is the bedrock of any stability investigation. While specific experimental data for the deuterated form is not extensively published, its properties can be reliably inferred from its non-deuterated counterpart, Levamisole Hydrochloride.
Levamisole-d5 Hydrochloride is the hydrochloride salt of (6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1][3]thiazole.[4] The five deuterium atoms are strategically placed on the phenyl ring, a region not typically susceptible to chemical exchange under standard analytical conditions.[5]
| Property | Value (Levamisole Hydrochloride) | Significance for Stability |
| Molecular Formula | C₁₁H₇D₅N₂S·HCl | The presence of deuterium atoms increases the molecular weight, allowing for mass spectrometric differentiation from the unlabeled form. |
| Melting Point | 227–229 °C | A high melting point is indicative of a stable crystalline lattice. Significant changes in the melting point after stability studies can suggest degradation or changes in polymorphic form. |
| pKa | 6.75–6.98 | As a weak base, its ionization state is pH-dependent. This influences its solubility and susceptibility to pH-driven degradation mechanisms. |
| Solubility | Freely soluble in water | High aqueous solubility is advantageous for the preparation of stock and working solutions. However, it also means that hydrolytic degradation pathways must be thoroughly investigated. |
Chemical Stability Profile: A Multi-faceted Investigation
The chemical stability of Levamisole-d5 Hydrochloride is its most critical attribute as an internal standard. Degradation can lead to a loss of the standard, resulting in inaccurate quantification of the target analyte. A comprehensive stability assessment involves subjecting the molecule to a battery of stress conditions, as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7]
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for many pharmaceutical compounds, particularly those with ester or amide functionalities. For Levamisole, the imidazothiazole ring system could be susceptible to hydrolysis under certain pH conditions.
Causality Behind Experimental Choices: The choice of a wide pH range (acidic, neutral, and basic) is crucial to simulate potential environments the molecule might encounter, from acidic sample preservation conditions to basic mobile phases in chromatography. Elevated temperatures are used to accelerate degradation and predict long-term stability.
A study on Levamisole hydrochloride demonstrated high stability in aqueous solutions at pH 1.2 and 6.8 when stored at 37°C for one hour, with 100% and 99% of the drug remaining, respectively.[1] However, the rate of decomposition of levamisole has been shown to increase rapidly between pH 5 and 7, and at pH 8, it is approximately seventy times faster than at pH 2.[4][8]
Isotopic Stability Consideration: A key concern for deuterated standards is the potential for hydrogen-deuterium (H/D) exchange. The deuterium labels on the phenyl ring of Levamisole-d5 are on sp2-hybridized carbons and are not adjacent to any activating groups that would facilitate exchange under typical hydrolytic conditions.[5] While exchange at aromatic positions is possible under harsh acidic or basic conditions, it is not expected to be significant under the conditions of a standard stability study.[9][10]
Experimental Protocol: Hydrolytic Stability Assessment of Levamisole-d5 Hydrochloride
-
Solution Preparation: Prepare solutions of Levamisole-d5 Hydrochloride (e.g., 100 µg/mL) in the following aqueous media:
-
0.1 N Hydrochloric Acid (pH ~1.2)
-
Phosphate Buffer (pH 7.4)
-
0.1 N Sodium Hydroxide (pH ~13)
-
-
Incubation: Aliquot the solutions into sealed, light-protected vials and incubate them at 40°C and 60°C.
-
Time Points: Withdraw samples at initial (t=0), 24, 48, 72 hours, and 1 week.
-
Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration with the initial mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating LC-MS/MS method. Monitor for the appearance of degradation products and any change in the isotopic profile of the parent molecule.
Oxidative Stability
Oxidative degradation can be initiated by atmospheric oxygen or residual peroxides in excipients or solvents. The sulfur and nitrogen atoms in the imidazothiazole ring of Levamisole are potential sites for oxidation.
Causality Behind Experimental Choices: Hydrogen peroxide is a common and aggressive oxidizing agent used in forced degradation studies to simulate oxidative stress.
Experimental Protocol: Oxidative Stability Assessment
-
Solution Preparation: Prepare a solution of Levamisole-d5 Hydrochloride (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol or water).
-
Stress Application: Add 3% hydrogen peroxide to the solution.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Sample at initial (t=0), 2, 4, 8, and 24 hours.
-
Analysis: Analyze the samples directly or after appropriate dilution using a validated stability-indicating LC-MS/MS method.
Photostability
Exposure to light can induce photolytic degradation. The aromatic phenyl ring in Levamisole-d5 Hydrochloride suggests a potential for photosensitivity.
Causality Behind Experimental Choices: The ICH Q1B guideline provides a standardized approach to photostability testing, ensuring consistent and comparable data. This involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.
Experimental Protocol: Photostability Assessment
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid Levamisole-d5 Hydrochloride in a petri dish.
-
Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., water or methanol) in a quartz cuvette or a clear glass vial.
-
-
Exposure: Place the samples in a photostability chamber and expose them to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Analysis: After the exposure period, analyze both the exposed and control samples. For the solid sample, dissolve it in a suitable solvent before analysis.
Thermal Stability
Thermal stability assessment evaluates the effect of elevated temperatures on the drug substance in its solid state.
Causality Behind Experimental Choices: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions, revealing the thermal lability of the compound.
Experimental Protocol: Thermal Stability Assessment (Solid State)
-
Sample Preparation: Place a known amount of solid Levamisole-d5 Hydrochloride in a clear glass vial.
-
Incubation: Store the vial in a temperature-controlled oven at, for example, 60°C, 80°C, and 100°C.
-
Time Points: Analyze the sample at initial (t=0) and after 1, 2, and 4 weeks.
-
Analysis: At each time point, dissolve a portion of the solid in a suitable solvent and analyze using a validated stability-indicating LC-MS/MS method.
Physical Stability: Ensuring Integrity
Physical stability pertains to changes in the solid-state properties of Levamisole-d5 Hydrochloride, such as appearance, color, and odor, which can be indicative of chemical degradation.
Causality Behind Experimental Choices: Simple visual inspection is a powerful, albeit qualitative, tool for detecting physical changes. Any observed change should trigger a more in-depth chemical analysis.
Experimental Protocol: Physical Stability Assessment
-
Sample Storage: Store aliquots of solid Levamisole-d5 Hydrochloride under various conditions as per the chemical stability studies (e.g., long-term, accelerated, and stress conditions).
-
Visual Inspection: At each time point, visually inspect the samples for any changes in color, odor, or physical state (e.g., clumping, deliquescence).
-
Documentation: Record all observations meticulously.
Analytical Methodology: A Self-Validating System
A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products. For Levamisole-d5 Hydrochloride, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard.
Trustworthiness Through Method Validation: The LC-MS/MS method must be rigorously validated for parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines. The specificity is of utmost importance in a stability study, as the method must be able to resolve the parent compound from any potential degradants.
LC-MS/MS Parameters for Levamisole-d5 Hydrochloride Analysis:
-
Chromatographic Column: A C18 reversed-phase column is typically suitable.[11]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid) is commonly used.[11]
-
Ionization: Positive electrospray ionization (ESI+) is effective for Levamisole.
-
Mass Transitions (MRM):
-
Levamisole-d5: The precursor ion will be m/z 210.1. The product ion will depend on the fragmentation pattern, which is expected to be similar to the unlabeled compound (e.g., m/z 183.2, reflecting the loss of the ethylene bridge).
-
Levamisole (Analyte): m/z 205.1 → 178.2[11]
-
Visualization of Stability Concepts
Degradation Workflow
Caption: Forced degradation experimental workflow.
Logical Relationship in Stability Assessment
Caption: Logic flow for stability determination.
Summary and Recommendations
This guide has outlined a comprehensive framework for assessing the physical and chemical stability of Levamisole-d5 Hydrochloride. Based on the available data for Levamisole Hydrochloride and the principles of isotopic labeling, the following can be concluded:
-
High General Stability: Levamisole-d5 Hydrochloride is expected to be a chemically stable molecule under typical storage and analytical conditions.
-
pH Sensitivity: The primary degradation pathway is likely to be hydrolysis, with increased susceptibility in neutral to basic conditions.[4][8]
-
Isotopic Integrity: The deuterium labels on the phenyl ring are anticipated to be stable, with a low risk of H/D exchange under standard experimental conditions.
For optimal stability and to ensure its integrity as an internal standard, it is recommended that Levamisole-d5 Hydrochloride be:
-
Stored in its solid form in a well-sealed container at refrigerated temperatures (2-8 °C), protected from light and moisture.
-
Prepared as stock solutions in a non-aqueous solvent like methanol or acetonitrile and stored at low temperatures (-20 °C or below).
-
Aqueous working solutions should be prepared fresh. If storage is necessary, they should be kept at refrigerated temperatures for a limited duration, preferably in a slightly acidic buffer.
By adhering to these recommendations and implementing the robust stability testing protocols outlined in this guide, researchers can ensure the reliability of Levamisole-d5 Hydrochloride as an internal standard, thereby enhancing the accuracy and trustworthiness of their quantitative analytical data.
References
-
PubChem. (n.d.). Levamisole-d5 Hydrochloride. Retrieved from [Link]
-
Schlatter, J., & Cisternino, S. (2005). Stability of levamisole oral solutions prepared from tablets and powder. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 322-325. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Hess, C., Ritke, N., Broecker, S., Madea, B., & Musshoff, F. (2014). A sensitive LC-MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study. Drug testing and analysis, 6(7-8), 759–764. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Levamisole hydrochloride. AERU. Retrieved from [Link]
-
Veltkamp, F., Pistorius, M., Bouts, A. H., & Mathôt, R. A. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. Therapeutic drug monitoring, 43(2), 275–282. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
International Council for Harmonisation. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
- Google Patents. (n.d.). CN114315866A - Synthesis method of levamisole hydrochloride.
-
Klunder, A. J., & Palko, J. W. (2014). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 55(17), 2815-2817. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
YouTube. (2024). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example. Retrieved from [Link]
-
ACS Publications. (2025). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Gierczak, E., & Gawlik-Jędrzejak, E. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules (Basel, Switzerland), 25(21), 5038. Retrieved from [Link]
-
van den Broek, I., & van der Heijden, R. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Journal of chromatography. A, 1157(1-2), 217–223. Retrieved from [Link]
-
Bo, H., Pang, G., Luo, L., & Cao, Y. (2009). [Determination of levamisole residue in milk and milk powder by ultra performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 27(2), 149–152. Retrieved from [Link]
-
Agilent. (2009). LC/MS Applications for Drug Residues in Foods. Retrieved from [Link]
-
DIFFER - Dutch Institute for Fundamental Energy Research. (2010). Hydrogen/deuterium exchange of phenylalanine analogs studied with infrared multiple photon dissociation. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Levamisole-d5 Hydrochloride | C11H13ClN2S | CID 71749773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. CN114315866A - Synthesis method of levamisole hydrochloride - Google Patents [patents.google.com]
- 9. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Levamisole-d5 Hydrochloride as an Internal Standard
Introduction
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic, toxicokinetic, and clinical studies, the accuracy and reproducibility of analytical data are paramount. Chromatographic techniques coupled with mass spectrometry (LC-MS/MS) have become the gold standard for their sensitivity and selectivity. However, the journey from a biological sample to a final concentration value is fraught with potential variability arising from sample preparation, instrument performance, and matrix effects.[1] To navigate these challenges, the use of a proper internal standard (IS) is not just a recommendation but a foundational requirement for robust and reliable bioanalytical methods.[1][2]
This guide provides a comprehensive exploration of Levamisole-d5 Hydrochloride, a stable isotope-labeled (SIL) internal standard, and elucidates its mechanism of action in correcting for analytical variability. We will delve into the core principles of Isotope Dilution Mass Spectrometry (IDMS), the rationale behind using a deuterated analog, and the practical application and validation of Levamisole-d5 HCl in a regulated bioanalytical workflow.
Section 1: The Foundational Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core of modern quantitative mass spectrometry lies in the principle of isotope dilution. IDMS is a powerful analytical technique used to determine the concentration of an analyte in a sample.[3] The method involves adding a known amount of an isotopically enriched version of the analyte—the "spike" or internal standard—to the sample.[4][5]
This stable isotope-labeled internal standard (SIL-IS) is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[6]
The fundamental premise is that the SIL-IS and the native analyte will behave identically throughout the entire analytical process, including extraction, chromatography, and ionization.[6] However, they are readily distinguishable by the mass spectrometer due to their mass difference. By measuring the relative response of the native analyte to the SIL-IS, any physical or chemical losses, or variations in instrument response, will affect both compounds equally and be canceled out by the ratio-based calculation.[7][8] This principle is the cornerstone of achieving high accuracy and precision in bioanalysis.
Why a Stable Isotope-Labeled Internal Standard is Superior
The ideal internal standard is a stable isotope-labeled version of the analyte.[6] The U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines recognize SIL-IS as the preferred choice for quantitative LC-MS bioanalysis.[2][8][9]
Causality: The near-perfect chemical and physical similarity between the analyte and its SIL-IS ensures they co-elute during chromatography and experience the exact same degree of ion suppression or enhancement from the biological matrix.[7][10] This "tracking" capability is crucial. A structural analog IS, while acceptable, may have different chromatographic retention times or ionization efficiencies, making it a less effective corrector for matrix effects and other sources of variability.
Section 2: Levamisole-d5 Hydrochloride: A Profile
Levamisole is an anthelmintic and immunomodulator.[11] Its presence is monitored in various matrices for clinical, toxicological, and food safety purposes.[12][13][14] For accurate quantification, Levamisole-d5 Hydrochloride serves as an exemplary internal standard.
| Property | Value | Source |
| Chemical Name | (6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][11][15]thiazole;hydrochloride | [15] |
| Molecular Formula | C₁₁H₈D₅ClN₂S | [16] |
| Molecular Weight | 245.78 g/mol | [15][16] |
| Parent Compound | Levamisole | [11] |
| Parent Mol. Weight | 204.29 g/mol | [17] |
| Isotopic Purity | Typically >95% | [18] |
The key feature of Levamisole-d5 is the replacement of five hydrogen atoms on the phenyl ring with five deuterium (D or ²H) atoms.[18] This results in a mass increase of 5 Daltons compared to the unlabeled Levamisole, a shift that is easily resolved by modern mass spectrometers while preserving the compound's physicochemical properties.
Section 3: The Mechanism of Action in a Bioanalytical Workflow
The function of Levamisole-d5 HCl as an internal standard is best understood by examining its role at each stage of a typical LC-MS/MS bioanalytical workflow.
Step 1: Sample Preparation - The Foundational Spike
The process begins by adding a precise, known quantity of Levamisole-d5 HCl solution to every sample, including calibration standards, quality controls (QCs), and the unknown study samples.[2]
-
Causality & Expertise: This step is critical because it establishes the benchmark ratio. From this point forward, any physical loss of the analyte (Levamisole) during subsequent steps (e.g., vortexing, centrifugation, evaporation, reconstitution) will be mirrored by a proportional loss of the internal standard (Levamisole-d5 HCl). For instance, if 20% of the analyte is lost during a liquid-liquid extraction (LLE), 20% of the IS will also be lost, preserving the analyte-to-IS ratio.
Step 2: Chromatographic Separation - The Importance of Co-elution
The extracted sample is injected into a liquid chromatography system. The method is designed so that Levamisole and Levamisole-d5 HCl have virtually identical retention times and co-elute as a single, sharp peak.
-
Causality & Expertise: Co-elution is the lynchpin of correcting for matrix effects.[7] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins).[10] When the analyte and IS exit the LC column and enter the mass spectrometer's ion source at the same time, they are exposed to the same suppressive or enhancing matrix components. This ensures that the ionization of both molecules is affected to the same degree, thereby preserving the accuracy of their response ratio.
Step 3: Ionization and MS/MS Detection - Differentiating by Mass
In the mass spectrometer's source (e.g., Electrospray Ionization - ESI), both molecules are ionized. They are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Levamisole: Precursor Ion (e.g., m/z 205.1) → Product Ion (e.g., m/z 178.1)
-
Levamisole-d5: Precursor Ion (e.g., m/z 210.1) → Product Ion (e.g., m/z 183.1)
The instrument measures the peak area corresponding to the specific mass transitions for both the analyte and the internal standard.
Step 4: Quantification - The Power of the Ratio
The final concentration of Levamisole in the unknown sample is not determined from its absolute peak area, but from the ratio of its peak area to the peak area of Levamisole-d5 HCl.
Response Ratio = (Peak Area of Analyte) / (Peak Area of IS)
A calibration curve is first generated by plotting the Response Ratio of the calibration standards against their known concentrations. The concentration of the unknown sample is then calculated by interpolating its Response Ratio on this curve.
Section 4: Method Validation - A Self-Validating System
A bioanalytical method using Levamisole-d5 HCl as an IS must be rigorously validated according to regulatory guidelines from bodies like the EMA and FDA to ensure it is fit for its intended purpose.[19][20][21] The use of a SIL-IS makes the system inherently more robust and self-validating.
Key Validation Parameters and Acceptance Criteria
The following table summarizes the core validation experiments as required by the ICH M10 guideline.[21]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Calibration Curve | Demonstrate the relationship between response ratio and concentration over the intended range. | ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) should be consistent. |
| Accuracy & Precision | Determine the closeness of measured concentrations to the nominal value and the degree of scatter. | For QC samples, mean accuracy should be within ±15% of nominal. Precision (%CV) should not exceed 15% (±20% and ≤20% at LLOQ, respectively).[22] |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Matrix Effect | Assess the impact of the biological matrix on ionization efficiency. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | Ensure the analyte is stable in the biological matrix under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of nominal concentrations of baseline samples. |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Monitoring Internal Standard Response
Regulatory guidance also recommends monitoring the IS response across an analytical run.[2][23] While some variability is expected, significant or systematic trends in the IS response can indicate issues with sample processing, instrument performance, or significant matrix effects that may require investigation.[1] Pre-defined acceptance criteria for IS response (e.g., within 50% to 150% of the mean response of the calibration standards) are typically established.[23]
Section 5: Experimental Protocol Example
This section provides a condensed, exemplary protocol for the determination of Levamisole in human plasma using Levamisole-d5 HCl as the internal standard.
Objective: To quantify Levamisole in human plasma over a concentration range of 1-1000 ng/mL.
1. Preparation of Solutions:
-
Levamisole Stock (1 mg/mL): Accurately weigh 10 mg of Levamisole HCl and dissolve in 10 mL of methanol.
-
IS Stock (1 mg/mL): Accurately weigh 10 mg of Levamisole-d5 HCl and dissolve in 10 mL of methanol.
-
IS Working Solution (100 ng/mL): Serially dilute the IS Stock solution in 50:50 acetonitrile:water.
-
Calibration Standards & QCs: Serially dilute the Levamisole Stock solution to create spiking solutions. Spike these into blank human plasma to achieve final concentrations for the calibration curve (e.g., 1, 2, 5, 20, 100, 400, 800, 1000 ng/mL) and QCs (e.g., 3, 30, 750 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of each standard, QC, or unknown plasma sample into a 96-well plate.
-
Add 200 µL of the IS Working Solution (100 ng/mL) in acetonitrile to each well. This single step adds the IS and precipitates plasma proteins.
-
Vortex the plate for 2 minutes to ensure complete mixing and precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in Positive Mode.
-
MRM Transitions:
- Levamisole: Q1 m/z 205.1 → Q3 m/z 178.1
- Levamisole-d5: Q1 m/z 210.1 → Q3 m/z 183.1
4. Data Analysis:
-
Integrate the peak areas for both MRM transitions.
-
Calculate the Response Ratio (Area Levamisole / Area Levamisole-d5) for all samples.
-
Generate a linear regression calibration curve (1/x² weighting) of Response Ratio vs. Concentration for the calibration standards.
-
Determine the concentration of Levamisole in QCs and unknown samples from the calibration curve.
Conclusion
Levamisole-d5 Hydrochloride exemplifies the ideal internal standard for quantitative mass spectrometry. Its mechanism of action is rooted in the robust and proven principle of isotope dilution. By acting as a near-perfect chemical mimic of the analyte, it effectively normalizes for variability across the entire bioanalytical workflow—from extraction to detection. This ensures that the final calculated concentration is a true and accurate representation of the analyte's concentration in the original biological sample. For researchers and drug development professionals, understanding and correctly implementing this mechanism is fundamental to generating the high-quality, reliable data required to make critical decisions regarding the safety and efficacy of therapeutic agents.
References
-
Levamisole-d5 Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical Chemistry and Laboratory Medicine. [Link]
-
Guideline on Isotope Dilution Mass Spectrometry. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Guideline on bioanalytical method validation. European Medicines Agency. [Link]
-
Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
[Determination of levamisole residue in milk and milk powder by ultra performance liquid chromatography-tandem mass spectrometry]. PubMed, National Center for Biotechnology Information. [Link]
-
Sensitivity of levamisole in different solvents by UV method. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Quora. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. Therapeutic Goods Administration, Australian Government. [Link]
-
Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. [Link]
-
Chromatograms of a levamisole standard solution (1), an oral... ResearchGate. [Link]
-
Isotope dilution. Wikipedia. [Link]
-
Development of an LC–MS/MS Method for Analysis of Levamisole in Poultry and Livestock Products. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]
-
Stability of levamisole oral solutions prepared from tablets and powder. SciSpace. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed, National Center for Biotechnology Information. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. PharmaLex. [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. National Center for Biotechnology Information. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Simultaneous HPLC Determination of Levamisole Hydrochloride and Anhydrous Niclosamide in Veterinary Powders, and its Validation. ResearchGate. [Link]
-
The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). University of Pretoria. [Link]
-
Deuterated internal standards and bioanalysis. AptoChem. [Link]
-
Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone. [Link]
-
CAS No: 1246819-64-6| Chemical Name : Levamisole-d5 Hydrochloride. Pharmaffiliates. [Link]
-
Levamisole. Wikipedia. [Link]
-
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF LEVAMISOLE IN BULK AND DOSAGE FORM. Academia.edu. [Link]
-
Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. CMIC Group. [Link]
-
An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, Royal Society of Chemistry. [Link]
Sources
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. osti.gov [osti.gov]
- 4. Isotope dilution - Wikipedia [en.wikipedia.org]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 10. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Determination of levamisole residue in milk and milk powder by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Levamisole-d5 Hydrochloride | C11H13ClN2S | CID 71749773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. Levamisole - Wikipedia [en.wikipedia.org]
- 18. Levamisole-d5 Hydrochloride | LGC Standards [lgcstandards.com]
- 19. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. consultations.tga.gov.au [consultations.tga.gov.au]
- 21. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 22. ema.europa.eu [ema.europa.eu]
- 23. bioanalysis-zone.com [bioanalysis-zone.com]
An In-Depth Technical Guide to the Mass Fragmentation Pattern of Levamisole-d5 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Advanced Spectrometry Division
Abstract
This technical guide provides a comprehensive analysis of the mass fragmentation pattern of Levamisole-d5 Hydrochloride, a critical internal standard for the quantitative analysis of Levamisole. As an anthelmintic drug with immunomodulatory properties, and a known adulterant in illicit substances, the accurate detection of Levamisole is paramount in both clinical and forensic settings. This document delves into the structural chemistry of Levamisole-d5, the principles of its ionization and fragmentation in mass spectrometry, and a detailed, field-proven protocol for its analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers in developing and validating robust analytical methods.
Introduction: The Significance of Levamisole and its Deuterated Analog
Levamisole, chemically known as (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, is a synthetic imidazothiazole derivative.[1] It was initially developed as an anthelmintic agent for veterinary and human use.[1] Beyond its antiparasitic activity, Levamisole exhibits complex immunomodulatory effects, leading to its investigation in autoimmune diseases and as an adjuvant in cancer therapy.[1] However, its use in humans has been largely discontinued in many countries due to potential side effects. Of significant interest to the scientific community is its widespread use as a cutting agent in cocaine, which presents unique challenges for toxicological and forensic analysis.
To achieve accurate quantification of Levamisole in complex biological matrices, stable isotope-labeled internal standards are indispensable. Levamisole-d5 Hydrochloride, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is the internal standard of choice.[2] Its utility lies in its near-identical chemical and physical properties to the unlabeled analyte, allowing it to co-elute chromatographically and experience similar ionization efficiency and matrix effects. The mass difference, however, allows for its distinct detection by a mass spectrometer, enabling reliable correction for analytical variability. A thorough understanding of its fragmentation behavior is therefore not just academic, but a prerequisite for robust and reliable bioanalytical method development.
Chemical Structure and Properties
Levamisole Hydrochloride:
-
Chemical Formula: C₁₁H₁₂N₂S · HCl[3]
-
Molecular Weight: 240.75 g/mol [4]
-
Structure: A fused imidazothiazole ring system with a phenyl substituent.
Levamisole-d5 Hydrochloride:
-
Chemical Formula: C₁₁H₇D₅N₂S · HCl
-
Molecular Weight: 245.78 g/mol
-
Structure: Identical to Levamisole, with five deuterium atoms on the phenyl ring.
The key structural feature influencing its mass spectrometric behavior is the presence of two basic nitrogen atoms within the imidazothiazole core, which are readily protonated under typical electrospray ionization (ESI) conditions in positive ion mode.
Principles of Mass Spectrometric Analysis
The analysis of Levamisole and its deuterated analog is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity, which is crucial for detecting low concentrations in complex samples. The process can be broken down into three key stages:
-
Chromatographic Separation: A liquid chromatograph separates the analyte and internal standard from other components in the sample matrix.
-
Ionization: The separated compounds are introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where they are converted into gas-phase ions. For Levamisole, positive ion mode is employed, resulting in the formation of a protonated molecule, [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): The protonated molecules (precursor ions) are selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2) through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are detected in the second mass analyzer (Q3). This process of selecting a specific precursor-product ion transition is known as Multiple Reaction Monitoring (MRM) and is the cornerstone of quantitative LC-MS/MS analysis.
The choice of precursor and product ions is critical for the selectivity and sensitivity of the assay. This selection is based on an understanding of the molecule's fragmentation pattern.
Mass Fragmentation Pattern of Levamisole and Levamisole-d5
Under positive electrospray ionization, both Levamisole and Levamisole-d5 readily form protonated molecules, [M+H]⁺. The subsequent fragmentation via CID provides characteristic product ions.
| Compound | Precursor Ion (m/z) | Major Product Ion (m/z) |
| Levamisole | 205.1 | 178.2 |
| Levamisole-d5 | 210.1 | 183.2 |
The Causality of Fragmentation: A Mechanistic Perspective
The transition of Levamisole from a precursor ion of m/z 205.1 to a product ion of m/z 178.2 corresponds to a neutral loss of 27 Da.[5] This loss is attributed to the elimination of an ethylene molecule (C₂H₄). The proposed mechanism for this fragmentation is initiated by the protonation of one of the nitrogen atoms in the imidazothiazole ring. The collision energy applied in the collision cell induces a charge-remote fragmentation. A plausible pathway involves a ring-opening of the thiazolidine portion of the molecule, followed by a rearrangement and subsequent expulsion of the stable ethylene molecule.
The deuteration on the phenyl ring of Levamisole-d5 does not alter this core fragmentation mechanism. The phenyl group itself is not directly involved in this primary fragmentation pathway. Therefore, the d5-labeled phenyl ring remains intact on the larger fragment, resulting in a product ion at m/z 183.2 (178.2 + 5). This parallel and predictable fragmentation behavior is a key reason why Levamisole-d5 is an excellent internal standard.
A simplified representation of this fragmentation pathway is illustrated below:
Caption: Fragmentation pathway of Levamisole and Levamisole-d5.
Experimental Protocol: LC-MS/MS Analysis
This section outlines a robust and validated protocol for the quantitative analysis of Levamisole using Levamisole-d5 as an internal standard. This protocol is intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Sample Preparation (Plasma)
-
Aliquoting: To 100 µL of plasma sample, add the internal standard solution (Levamisole-d5).
-
Protein Precipitation: Add 750 µL of a cold acetonitrile/methanol (420:80, v/v) solution.[2]
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., Agilent HC-C8, 150 mm x 4.6 mm, 5 µm) is suitable.[5]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer such as 10 mM ammonium acetate.[5]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[5]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.[5]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Levamisole: 205.1 → 178.2[5]
-
Levamisole-d5: 210.1 → 183.2
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity of the product ions.
The following diagram illustrates the LC-MS/MS workflow:
Caption: A typical LC-MS/MS workflow for Levamisole analysis.
Conclusion: A Foundation for Reliable Analysis
This technical guide has provided a detailed examination of the mass fragmentation pattern of Levamisole-d5 Hydrochloride, grounded in the principles of mass spectrometry and the structural characteristics of the molecule. The predictable and robust fragmentation of Levamisole and its deuterated analog underpins its widespread use in quantitative bioanalysis. By understanding the causality behind the observed fragmentation, researchers are better equipped to develop, validate, and troubleshoot LC-MS/MS methods for the accurate determination of Levamisole in diverse and challenging matrices. The provided experimental protocol serves as a practical starting point for laboratories seeking to implement reliable and sensitive analytical workflows for this important compound.
References
-
de Groot, M. J., van der Ham, M., van der Vlugt, J. J., Cransberg, K., & de Rijke, Y. B. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. Therapeutic Drug Monitoring, 43(2), 265–272. [Link]
-
Tong, L., Ding, L., Li, Y., Wang, Z., Wang, J., Liu, Y., Yang, L., & Wen, A. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 879(5-6), 299–303. [Link]
-
DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). [Link]
Sources
- 1. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 2. Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Levamisole in Biological Matrices using Levamisole-d5 Hydrochloride by LC-MS/MS
Abstract
This technical guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of levamisole in biological matrices. Central to this methodology is the use of Levamisole-d5 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative mass spectrometry, correcting for variability in sample preparation and instrument response, thereby ensuring the highest degree of accuracy and precision. This document details the underlying principles, provides step-by-step protocols for sample preparation and analysis, and outlines key method validation parameters in accordance with international regulatory guidelines.
Introduction: The Imperative for Precise Levamisole Quantification
Levamisole is an imidazothiazole derivative with a history of use as an anthelmintic agent in both veterinary and human medicine.[1][2] It is also recognized for its immunomodulatory properties and has been investigated as an adjuvant in cancer therapy and for the treatment of pediatric nephrotic syndrome.[3][4] Given its therapeutic applications and potential for illicit use as a cutting agent in cocaine, the ability to accurately quantify levamisole in biological fluids such as plasma and saliva is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[2][3][5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[6][7] The principle of stable isotope dilution, employing a deuterated analog of the analyte as an internal standard, is fundamental to achieving reliable quantitative results. Levamisole-d5 Hydrochloride, which is structurally identical to levamisole except for the substitution of five hydrogen atoms with deuterium on the phenyl ring, is the ideal internal standard.[8][9] It co-elutes chromatographically with the unlabeled analyte and exhibits identical ionization efficiency, but is differentiated by the mass spectrometer due to its higher mass. This allows for precise ratiometric quantification that is resilient to matrix effects and variations during the analytical workflow.[8]
Physicochemical Properties of Levamisole-d5 Hydrochloride
A thorough understanding of the internal standard's properties is foundational to its effective use.
| Property | Value | Source |
| Chemical Name | (6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1][6]thiazole;hydrochloride | [9] |
| CAS Number | 1246819-64-6 | [10] |
| Molecular Formula | C₁₁H₈D₅ClN₂S | [10] |
| Molecular Weight | 245.78 g/mol | [9][10] |
| Appearance | Off-White Solid | [10] |
| Storage | 2-8°C Refrigerator | [10] |
The Principle of Stable Isotope Dilution Analysis (SIDA)
The core of this application relies on the SIDA principle. This technique provides a self-validating system for quantification by correcting for analyte loss at virtually every stage of the analysis.
The Causality of SIDA's Superiority:
-
Identical Chemical Behavior: The SIL-IS (Levamisole-d5) and the native analyte (Levamisole) have nearly identical physicochemical properties. This ensures they behave in the same manner during extraction, derivatization (if any), and chromatographic separation. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard.
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement during electrospray ionization (ESI). Since the SIL-IS co-elutes with the analyte and is subject to the same matrix effects, the ratio of their signals remains constant, leading to a more accurate measurement.
-
Improved Precision: By normalizing the analyte response to the internal standard response, variations in injection volume and instrument performance are effectively cancelled out, leading to significantly improved precision and reproducibility.
Below is a conceptual workflow illustrating the SIDA principle.
Caption: Workflow for Stable Isotope Dilution Analysis (SIDA).
Protocol: Quantification of Levamisole in Human Plasma
This protocol describes a validated method for determining levamisole concentrations in human plasma, adapted from established procedures.[3][6]
Materials and Reagents
-
Levamisole Hydrochloride (Reference Standard)
-
Levamisole-d5 Hydrochloride (Internal Standard)[8]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ammonium Acetate (ACS Grade or higher)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (Blank, K2-EDTA)
Instrumentation
-
A validated LC-MS/MS system, such as a Sciex Triple Quad or Waters Xevo TQ-S, equipped with an electrospray ionization (ESI) source.
-
A suitable HPLC or UPLC system.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Levamisole HCl and Levamisole-d5 HCl in separate volumetric flasks using methanol to create 1 mg/mL stock solutions. Store at 2-8°C.
-
Working Standard Solutions: Prepare a series of working standard solutions of Levamisole by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Levamisole-d5 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration appropriate for the assay range.
Calibration Standards and Quality Controls (QCs)
-
Prepare calibration standards by spiking blank human plasma with the appropriate Levamisole working standard solutions to achieve a concentration range, for example, of 0.1 to 50 ng/mL.[3]
-
Prepare QC samples in blank plasma at low, medium, and high concentrations within the calibration range.
Sample Preparation (Protein Precipitation)
This method is rapid and effective for cleaning up plasma samples.[3][6]
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Pipette 100 µL of the respective sample (standard, QC, or unknown) into the labeled tubes.
-
Add a fixed volume (e.g., 20 µL) of the IS working solution to every tube except for "double blank" samples (blank plasma with no IS).
-
Vortex briefly (5-10 seconds).
-
Add 750 µL of cold acetonitrile/methanol (e.g., 84:16 v/v) to each tube to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex, centrifuge, and transfer to autosampler vials for LC-MS/MS analysis.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Method Parameters
The following tables provide typical starting parameters. These must be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Typical Value | Rationale |
| Column | C8 or C18, e.g., Agilent HC-C8 (150 mm x 4.6 mm, 5 µm) | Provides good reversed-phase retention and peak shape for levamisole.[7] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides a source of protons for ESI+ and buffers the mobile phase.[7] |
| Mobile Phase B | Acetonitrile | Elutes the analyte from the reversed-phase column.[7] |
| Flow Rate | 0.5 mL/min | A standard flow rate for a 4.6 mm ID column.[7] |
| Gradient | Isocratic (e.g., 70% B) or a shallow gradient | An isocratic method is simpler and can be sufficient if selectivity is good.[7] |
| Column Temp. | 40°C | Higher temperature can improve peak shape and reduce run time.[7] |
| Injection Vol. | 5 - 10 µL | Dependent on assay sensitivity and system configuration. |
Table 2: Mass Spectrometry Parameters
| Parameter | Levamisole | Levamisole-d5 | Rationale |
| Ionization Mode | Positive ESI | Positive ESI | Levamisole contains basic nitrogen atoms that are readily protonated. |
| Precursor Ion (Q1) | m/z 205.1 | m/z 210.1 | [M+H]⁺ for the analyte and the d5-labeled internal standard. |
| Product Ion (Q3) | m/z 178.2 | m/z 178.2 | A stable and specific fragment ion resulting from collision-induced dissociation.[6][7] |
| Collision Energy | Instrument Dependent | Instrument Dependent | Must be optimized to maximize the signal of the product ion. |
| Dwell Time | ~100 ms | ~100 ms | Sufficient time to acquire >12-15 data points across the chromatographic peak. |
Bioanalytical Method Validation (BMV)
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[11] Validation should be performed according to established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or principles outlined by ISO/IEC 17025.[12][13][14]
Table 3: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from other endogenous or exogenous components in the matrix. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte and IS in blank matrix. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. | Analyte response should be ≥ 5 times the blank response. Precision (%CV) ≤ 20%, Accuracy (% bias) within ±20%.[6][7] |
| Accuracy & Precision | To determine the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). | For QC samples, mean concentration should be within ±15% of nominal (accuracy). Precision (%CV) should be ≤15%.[3] |
| Matrix Effect | To assess the influence of matrix components on the ionization of the analyte and IS. | The IS-normalized matrix factor should be consistent across different lots of matrix with a %CV ≤ 15%. |
| Recovery | To evaluate the efficiency of the extraction process. | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Mean concentration of stability samples should be within ±15% of nominal concentration of baseline samples. |
Conclusion
The use of Levamisole-d5 Hydrochloride as an internal standard is indispensable for the accurate and precise quantification of levamisole in complex biological matrices by LC-MS/MS. The stable isotope dilution methodology described herein provides a robust, self-validating system that corrects for analytical variability, ensuring data of the highest integrity for clinical, pharmacokinetic, and forensic applications. Adherence to the detailed protocol and rigorous validation according to regulatory standards will yield a reliable analytical method suitable for drug development and research.
References
-
A sensitive LC-MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study. (2011). Journal of Chromatography B, 879(5-6), 299-303. Available at: [Link]
-
Tong, L., et al. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. PubMed. Available at: [Link]
-
Levamisole hydrochloride. (2025). AERU - University of Hertfordshire. Available at: [Link]
-
Tong, L., et al. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Semantic Scholar. Available at: [Link]
-
Levamisole-d5 Hydrochloride. PubChem. Available at: [Link]
-
Typical chromatogram for the degraded levamisole standard with 0.5 M HCL. ResearchGate. Available at: [Link]
-
de Groot, E. R., et al. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. Therapeutic Drug Monitoring, 43(2), 265-272. Available at: [Link]
-
Pharmacokinetics of levamisole. PubMed. Available at: [Link]
-
Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2016). Irish National Accreditation Board. Available at: [Link]
- Synthesis method of levamisole hydrochloride. Google Patents.
-
Levamisole. Wikipedia. Available at: [Link]
-
Validation of analytical methods. Eurachem. Available at: [Link]
-
LEVAMISOLE. DEA Diversion Control Division. Available at: [Link]
-
Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Available at: [Link]
-
Levamisole. FAO. Available at: [Link]
-
ORA Lab Manual Vol. II - Methods, Method Verification and Validation. FDA. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
-
Development of an LC-MS/MS method for analysis of levamisole in poultry and livestock products. (2025). PubMed. Available at: [Link]
-
The Pharmacokinetics and Pilot Efficacy of Levamisole Administered by Subcutaneous Injection of a Combination Product in Domestic Goats. Ovid. Available at: [Link]
-
Bioanalytical Method Validation. FDA. Available at: [Link]
-
Levamisole-d5 Hydrochloride. Pharmaffiliates. Available at: [Link]
-
Transfer of validated methods into laboratories working routine Methods verification. EURL GMFF. Available at: [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Available at: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
Sources
- 1. Levamisole hydrochloride [sitem.herts.ac.uk]
- 2. Levamisole - Wikipedia [en.wikipedia.org]
- 3. Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Levamisole-d5 Hydrochloride | C11H13ClN2S | CID 71749773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. fda.gov [fda.gov]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: A Robust Bioanalytical Protocol for the Quantification of Levamisole in Plasma Using Levamisole-d5 Hydrochloride as an Internal Standard
Introduction: The Critical Role of Internal Standards in Bioanalysis
In the landscape of drug discovery and development, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. Levamisole, an imidazothiazole derivative with anthelmintic and immunomodulatory properties, is one such agent requiring precise measurement.[1][2] However, the inherent complexity of biological samples, such as plasma, introduces significant variability due to matrix effects, extraction inefficiencies, and instrumental fluctuations. To mitigate these challenges and ensure data integrity, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[3][4]
Levamisole-d5 Hydrochloride, a deuterated analog of Levamisole, serves as an ideal internal standard.[5] By incorporating five deuterium atoms, it is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[3][6] However, its increased mass allows it to be distinguished by a mass spectrometer, providing a reliable reference for accurate quantification. This application note provides a comprehensive, field-proven protocol for the use of Levamisole-d5 Hydrochloride in the bioanalytical determination of Levamisole in plasma by LC-MS/MS, underpinned by rigorous scientific principles and adherence to international regulatory guidelines.[7][8][9][10]
Physicochemical Properties of Levamisole-d5 Hydrochloride
A thorough understanding of the physicochemical properties of the internal standard is crucial for method development, particularly for preparing accurate stock solutions and ensuring stability.
| Property | Value | Source |
| Chemical Name | (6S)-2,3,5,6-Tetrahydro-6-(phenyl-d5)imidazo[2,1-b]thiazole Hydrochloride | [11] |
| Molecular Formula | C₁₁H₈D₅ClN₂S | [11][12] |
| Molecular Weight | 245.78 g/mol | [11] |
| CAS Number | 1246819-64-6 | [11] |
| Appearance | Off-White Solid | [11] |
| Purity | >95% (HPLC) | [13] |
| Storage | 2-8°C Refrigerator | [11] |
The Principle of Stable Isotope Dilution
The core of this protocol lies in the principle of stable isotope dilution. A known concentration of Levamisole-d5 Hydrochloride (the internal standard) is spiked into all samples, calibrators, and quality controls. The analyte (Levamisole) and the internal standard are then co-extracted and analyzed by LC-MS/MS. The ratio of the analyte's peak area to the internal standard's peak area is used to construct a calibration curve and quantify the analyte in unknown samples. This ratiometric approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
Detailed Bioanalytical Protocol
This protocol is optimized for the analysis of Levamisole in human plasma. All steps should be performed in a calibrated and controlled laboratory environment.
Reagents and Materials
-
Levamisole Hydrochloride (Reference Standard)
-
Levamisole-d5 Hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ammonium Acetate (ACS Grade or higher)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Calibrated pipettes and tips
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
Preparation of Stock and Working Solutions
Causality: Accurate preparation of stock solutions is the foundation of a reliable quantitative assay. Using a solvent compatible with the mobile phase, such as methanol, prevents precipitation upon injection.
-
Levamisole Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Levamisole Hydrochloride and dissolve in 10 mL of methanol.
-
Levamisole-d5 HCl Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Levamisole-d5 Hydrochloride and dissolve in 1 mL of methanol.[5]
-
Levamisole Working Solutions: Prepare serial dilutions of the Levamisole stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) spiking solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Levamisole-d5 HCl stock solution in 50:50 (v/v) methanol:water. The optimal concentration of the IS should be determined during method development but is typically in the mid-range of the calibration curve.
Sample Preparation: Protein Precipitation
Causality: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC column and mass spectrometer.[14][15] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule drugs in solution.[16][17]
-
Sample Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[14][17]
-
Vortexing: Vortex each tube vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.[16]
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[16] This step pellets the precipitated proteins, leaving a clear supernatant.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma protein precipitation.
LC-MS/MS Conditions
Causality: Chromatographic separation is essential to resolve the analyte from other endogenous components, reducing matrix effects. A C8 or C18 column is typically used for retaining moderately polar compounds like Levamisole.[18][19] The mobile phase composition is optimized for sharp peak shapes and efficient ionization. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[19][20]
| Parameter | Recommended Condition |
| LC System | UHPLC System |
| Column | C8 or C18, e.g., Agilent HC-C8 (150 mm x 4.6 mm, 5 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 30% B, increase to 90% B over 3 min, hold for 1 min, return to 30% B and equilibrate for 2 min. (Total run time: 6 min) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Levamisole: 205.1 → 178.2; Levamisole-d5: 210.1 → 183.2 (Transitions should be optimized on the specific instrument) |
Method Validation: A Self-Validating System
A bioanalytical method is only reliable if it is thoroughly validated. The protocol must be challenged to prove its accuracy, precision, and robustness. Validation should be performed according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[7][10][21][22]
Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. This is assessed by analyzing at least six different blank plasma lots.[22]
-
Calibration Curve: A calibration curve should be generated using a blank matrix spiked with known concentrations of the analyte. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Accuracy and Precision: These are determined by analyzing QC samples at multiple concentration levels (Low, Medium, and High) in replicate on different days.[21]
| Parameter | Acceptance Criteria (EMA/FDA) |
| Within-Run Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Between-Run Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Within-Run Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Between-Run Precision (CV%) | ≤15% (≤20% at LLOQ) |
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte is evaluated.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage) must be demonstrated.
Conclusion: Ensuring Data Integrity
This application note provides a detailed and scientifically grounded protocol for the quantification of Levamisole in plasma using Levamisole-d5 Hydrochloride as an internal standard. By adhering to this protocol and performing a thorough method validation, researchers can ensure the generation of high-quality, reliable, and reproducible data that meets the stringent requirements of regulatory bodies. The use of a stable isotope-labeled internal standard like Levamisole-d5 is not merely a recommendation but a cornerstone of robust bioanalytical science, providing the confidence needed for critical decisions in drug development.
References
-
Cholifah, S., Kartinasari, W. F., & Indrayanto, G. (2008). Simultaneous HPLC Determination of Levamisole Hydrochloride and Anhydrous Niclosamide in Veterinary Powders, and its Validation. ResearchGate. [Link]
-
Agilent Technologies. (2018). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Phenomenex. (2023). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71749773, Levamisole-d5 Hydrochloride. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Kumar, A., et al. (2015). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. National Center for Biotechnology Information. [Link]
-
Shea, J. L. (2013). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical Chemistry and Laboratory Medicine, 51(2), 267-275. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(4), 467-473. [Link]
-
Agilent Technologies. (2013). Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation (superseded). [Link]
-
U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
Kambayashi, A., et al. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. Journal of Pharmaceutical Sciences. [Link]
-
International Council for Harmonisation. (2022). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information. [Link]
-
Li, W., et al. (2012). A sensitive LC-MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study. ResearchGate. [Link]
-
Agilent Technologies. Bioanalytical Sample Preparation. [Link]
-
Organomation. (2023). What is Solid Phase Extraction (SPE)?. [Link]
-
Padmavathi, K., & Sravani, N. (2018). Sensitivity of levamisole in different solvents by UV method. World Journal of Biology, Pharmacy and Health Sciences. [Link]
-
SCION Instruments. (2023). The Role of Internal Standards In Mass Spectrometry. [Link]
-
Pharmaffiliates. Levamisole-d5 Hydrochloride. [Link]
-
Li, W., et al. (2012). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 114-118. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. [Link]
-
Al, A. S., & Yalcin, S. M. (2023). Application of salt-assisted liquid-liquid extraction in bioanalytical methods. Euchembioj Reviews. [Link]
-
ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. [Link]
-
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. [Link]
-
Shrestha, S., et al. (2019). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. National Center for Biotechnology Information. [Link]
-
Lin, Y. H., et al. (2023). Development of an LC–MS/MS Method for Analysis of Levamisole in Poultry and Livestock Products. ResearchGate. [Link]
-
LGC Group. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
Slideshare. (2015). USFDA guidelines for bioanalytical method validation. [Link]
-
Wikipedia. Levamisole. [Link]
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Sources
- 1. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. waters.com [waters.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. labs.iqvia.com [labs.iqvia.com]
- 9. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Levamisole-d5 Hydrochloride | C11H13ClN2S | CID 71749773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Levamisole-d5 Hydrochloride | LGC Standards [lgcstandards.com]
- 14. agilent.com [agilent.com]
- 15. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. ema.europa.eu [ema.europa.eu]
- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
Sample preparation for levamisole analysis with a d5 internal standard
Title: Robust Sample Preparation Strategies for the Accurate Quantification of Levamisole in Biological Matrices Using a Deuterated Internal Standard
Introduction: The Analytical Imperative for Levamisole
Levamisole is a synthetic imidazothiazole derivative with a history of use as an anthelmintic agent in both veterinary and human medicine.[1] Its immunomodulatory properties have also led to its investigation for various therapeutic applications. Accurate and precise quantification of levamisole in biological matrices such as plasma, serum, and tissue is critical for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis in food-producing animals. The inherent complexity of these biological samples necessitates a robust and well-validated sample preparation methodology to ensure reliable analytical outcomes, particularly when employing sensitive detection techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note provides a detailed guide to effective sample preparation for levamisole analysis, with a core focus on leveraging a stable isotope-labeled internal standard, levamisole-d5, to achieve the highest degree of accuracy and precision.
The "Gold Standard" Internal Standard: Why Levamisole-d5 is Essential
In quantitative bioanalysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[2] Its purpose is to correct for the variability and potential loss of the analyte during the multi-step workflow, from extraction to detection.
The ideal internal standard co-elutes with the analyte and experiences identical ionization effects in the mass spectrometer. A stable isotope-labeled (SIL) internal standard, such as levamisole-d5, is considered the gold standard for LC-MS/MS applications.
Causality of Choice: SIL vs. Analogue
-
Physicochemical Mimicry: Levamisole-d5 possesses the same chemical structure and physicochemical properties (e.g., pKa, polarity, extraction efficiency) as levamisole. This ensures it behaves identically during extraction, evaporation, and chromatographic separation.
-
Co-elution: It will chromatographically co-elute with the unlabeled levamisole, meaning it experiences the exact same matrix effects (ion suppression or enhancement) at the point of ionization in the MS source.[3] Matrix effects are a primary source of variability and inaccuracy in bioanalysis.[4]
-
Mass Differentiation: The mass difference of 5 Daltons (due to the five deuterium atoms) allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling precise ratiometric quantification.
The use of levamisole-d5 provides a self-validating system for each sample, correcting for procedural errors and matrix-induced variations, which is a cornerstone of trustworthy and authoritative bioanalytical results as stipulated by regulatory bodies like the FDA and EMA.[5][6]
Foundational Knowledge: Physicochemical Properties of Levamisole
A deep understanding of levamisole's chemical properties is fundamental to designing a logical and effective sample preparation strategy.
| Property | Value | Significance for Sample Preparation |
| Molecular Weight | 204.29 g/mol | Influences diffusion and behavior in MS. |
| pKa (Strongest Basic) | 6.98 | Levamisole is a weak base. At a pH > 9 (pKa + 2), it will be predominantly in its neutral, non-ionized form, making it more soluble in organic extraction solvents. At a pH < 5 (pKa - 2), it will be ionized and more water-soluble.[7][8] This is the key to manipulating its extractability.[9][10] |
| LogP | 2.3 | Indicates moderate lipophilicity (fat-solubility). This property suggests that it will partition well into common organic solvents during liquid-liquid extraction and retain on reversed-phase SPE sorbents.[11] |
| Water Solubility | 1.44 g/L | Moderately soluble in water, especially in its ionized (protonated) form at acidic pH.[11] |
Experimental Protocols: From Raw Matrix to Clean Extract
Herein, we detail two field-proven sample preparation protocols: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between them often depends on the required level of cleanliness, sample throughput, and the complexity of the matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum Samples
LLE is a classic, robust, and cost-effective technique that separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic).[12] For levamisole, we exploit its basic nature to ensure it is in a neutral state for efficient extraction into an organic solvent.
Principle of LLE for Levamisole
By adjusting the pH of the aqueous plasma sample to a basic pH (e.g., pH 11), we deprotonate the levamisole molecule, rendering it neutral and significantly more lipophilic. This drives its partitioning from the aqueous phase into an immiscible organic solvent like ethyl acetate or diethyl ether.[13][14]
Caption: Liquid-Liquid Extraction (LLE) workflow for levamisole.
Step-by-Step Methodology:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a clean 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of a working solution of levamisole-d5 (e.g., 50 ng/mL in methanol) to each tube. This step is critical and should be performed first to ensure the IS undergoes all subsequent steps alongside the analyte.[2]
-
Alkalinization: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to each tube to raise the pH above 9. Vortex briefly.
-
Causality: As levamisole's pKa is ~6.98, adjusting the pH to be at least 2 units higher ensures >99% of the analyte is in its non-ionized, organic-soluble form, maximizing extraction efficiency.[9]
-
-
Extraction Solvent Addition: Add 1 mL of ethyl acetate to each tube.
-
Extraction: Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the partitioning of levamisole into the organic phase.
-
Phase Separation: Centrifuge the tubes at 4000 x g for 5 minutes. This will result in a clear separation between the upper organic layer (containing levamisole) and the lower aqueous layer with a pellet of precipitated proteins.
-
Isolation: Carefully transfer the upper organic layer to a new clean tube, being cautious not to aspirate any of the aqueous phase or protein pellet.
-
Concentration: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase used for the LC-MS/MS analysis. Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Tissue Homogenate)
SPE is a more selective sample cleanup technique than LLE, providing cleaner extracts by passing the sample through a solid sorbent that retains the analyte.[15] This is particularly advantageous for complex or "dirty" matrices like tissue homogenates. Based on levamisole's properties, a reversed-phase sorbent (like C18) is an excellent choice.[1][16]
Principle of Reversed-Phase SPE
The sample is loaded onto the C18 (octadecylsilane) sorbent under aqueous conditions where levamisole will be retained primarily through hydrophobic interactions between its phenyl group and the C18 chains.[17] Interferences that are more polar than levamisole can be washed away with a weak organic solvent. Finally, a strong organic solvent is used to disrupt the hydrophobic interactions and elute the purified levamisole.
Caption: Solid-Phase Extraction (SPE) workflow for levamisole.
Step-by-Step Methodology:
-
Sample Pre-treatment: Homogenize tissue samples in an appropriate buffer. Centrifuge to pellet cellular debris. Take an aliquot of the supernatant (e.g., 200 µL), add the levamisole-d5 internal standard, and dilute with water or a weak buffer (e.g., 1:1 v/v) to reduce viscosity and organic content before loading.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol through the sorbent. Do not allow the cartridge to go dry.
-
Causality: This step wets the C18 chains and activates the sorbent for hydrophobic retention.
-
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of purified water. This removes the methanol and prepares the sorbent for the aqueous sample. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge. The flow rate should be slow and steady (approx. 1 mL/min) to allow for efficient binding of levamisole to the sorbent.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water. This will remove highly polar, water-soluble interferences without eluting the moderately lipophilic levamisole.
-
(Optional) For fatty tissues, a second wash with 1 mL of hexane can be performed to remove neutral lipids.
-
-
Elution: Elute the levamisole and levamisole-d5 from the cartridge with 1 mL of a strong organic solvent mixture, such as 5% formic acid in acetonitrile. The acid ensures that levamisole is protonated and more readily released from the sorbent.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase, as described in the LLE protocol.
-
Analysis: Transfer to an autosampler vial for injection.
Method Performance and Validation
A robust bioanalytical method must be validated to demonstrate its reliability, in accordance with guidelines from regulatory bodies like the EMA and FDA.[5][18] The following table summarizes typical performance characteristics for levamisole analysis using the described sample preparation techniques followed by LC-MS/MS.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Acceptance Criteria (EMA/FDA)[5][18] |
| Extraction Recovery | Typically 75-90%[13][19] | Typically 85-100%[1] | Consistent, precise, and reproducible |
| Matrix Effect | Present but compensated by IS | Minimized due to cleaner extract | IS-normalized factor should be within acceptable limits |
| Linearity (r²) | > 0.995 | > 0.995 | ≥ 0.99 |
| LLOQ | 0.1 - 1.0 ng/mL[13][14] | 0.05 - 0.5 ng/mL | Clearly defined and reproducible |
| Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%Bias) | ± 15% | ± 15% | Within ± 15% (± 20% at LLOQ) |
Conclusion and Best Practices
The successful quantification of levamisole in complex biological matrices is critically dependent on a well-designed sample preparation strategy. The use of a stable isotope-labeled internal standard, levamisole-d5 , is paramount for mitigating variability and ensuring the highest level of data integrity.
-
Liquid-Liquid Extraction offers a rapid and robust method for cleaner matrices like plasma, where its efficiency is driven by a fundamental understanding of levamisole's acid-base chemistry.
-
Solid-Phase Extraction provides a more rigorous cleanup, yielding exceptionally clean extracts that are ideal for complex matrices like tissue and for methods requiring the lowest possible limits of detection.
By applying the principles and detailed protocols outlined in this note, researchers, scientists, and drug development professionals can establish a trustworthy and self-validating system for the bioanalysis of levamisole, leading to authoritative and reliable results for their critical studies.
References
-
Vandamme, T. F., Demoustier, M., & Rollmann, B. (1995). Quantitation of levamisole in plasma using high performance liquid chromatography. European Journal of Drug Metabolism and Pharmacokinetics, 20(2), 145–149. [Link]
-
Tong, L., Ding, L., Li, Y., Wang, Z., Wang, J., Liu, Y., Yang, L., & Wen, A. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of Chromatography B, 879(5-6), 299-303. [Link]
-
Jeong, S., & Jusko, W. J. (2024). Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model. Journal of Pharmaceutical Investigation. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. [Link]
-
Hendriks, G., van de Merbel, N. C., & Rhemrev, J. P. (2007). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. Chromatographia, 66(S1), 5-12. [Link]
-
Du Preez, J. L., & Lötter, A. P. (1996). Solid-phase extraction and HPLC determination of levamisole hydrochloride in sheep plasma. The Onderstepoort journal of veterinary research, 63(3), 209–211. [Link]
-
de Groot, M. J., de Rijke, Y. B., van der Schans, M. J., van der Zanden, T. K., Cransberg, K., & Koch, B. C. P. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. Therapeutic Drug Monitoring, 43(2), 263-270. [Link]
-
García, J. J., Diez, M. J., Sierra, M., & Teran, M. T. (1990). Determination of levamisole by HPLC in plasma samples in the presence of heparin and pentobarbital. Journal of liquid chromatography, 13(4), 743-749. [Link]
-
Micromass UK Ltd. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]
-
Patel, P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Global Pharma Technology. [Link]
-
Human Metabolome Database. (2022). Showing metabocard for Levamisole (HMDB0014986). [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Waters Corporation. (2023). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]
-
Garcia, J. J., et al. (1990). Determination of Levamisole by HPLC in Plasma Samples in the Presence of Heparin and Pentobarbital. ResearchGate. [Link]
-
GL Sciences. (n.d.). How to Select a Sorbent. [Link]
-
Biotage. (2023). Why is pH adjustment important for sample prep methods?. [Link]
-
Titier, K., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of separation science. [Link]
-
Sharma, K. (2012). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]
-
Kambayashi, A., et al. (2023). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. Journal of Pharmaceutical Sciences. [Link]
-
Tong, L., et al. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. PubMed. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent. [Link]
-
Rudzki, P. J., & Leś, A. (2019). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 163, 119–125. [Link]
-
Chen, Y. T., et al. (2022). Development of an LC–MS/MS Method for Analysis of Levamisole in Poultry and Livestock Products. Journal of AOAC INTERNATIONAL. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Zhang, Y., et al. (2013). Effect of the ratio of acetonitrile:plasma on protein precipitation recoveries of (A) davalintide and (B) des-Lys davalintide. ResearchGate. [Link]
-
911Metallurgist. (2017). pH Control in Solvent Extraction Circuits. [Link]
-
de Souza, I. D., & de Souza, V. B. (2015). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]
-
Sheng, L., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. [Link]
-
Quinta-Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. [Link]
-
University of Hertfordshire. (n.d.). Levamisole hydrochloride. AERU. [Link]
-
Tong, L., et al. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
PubChem. (n.d.). Levamisole Hydrochloride. [Link]
-
ResearchGate. (2016). Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique. [Link]
-
Nowatzke, W., & Woolf, E. (2007). Best practices during bioanalytical method validation for the characterization of assay reagents and the evaluation of analyte stability in assay standards, quality controls, and study samples. The AAPS journal, 9(2), E117–E122. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
Sources
- 1. Solid-phase extraction and HPLC determination of levamisole hydrochloride in sheep plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. fip.org [fip.org]
- 9. Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. hmdb.ca [hmdb.ca]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Quantitation of levamisole in plasma using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 18. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 19. researchgate.net [researchgate.net]
Application Note: A Robust and Validated UPLC-MS/MS Method for the Quantification of Levamisole in Biological Matrices Using Levamisole-d5 Hydrochloride
Abstract
This application note provides a comprehensive and detailed guide for the development and validation of a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Levamisole in biological matrices. Leveraging the stable isotope-labeled internal standard, Levamisole-d5 Hydrochloride, this protocol is designed to meet the rigorous standards of bioanalytical method validation as stipulated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis, offering both a practical step-by-step protocol and a deep dive into the scientific rationale behind the methodological choices.
Introduction: The Imperative for a Validated Bioanalytical Method
Levamisole, an imidazothiazole derivative, is a potent anthelmintic agent widely used in veterinary medicine.[1][2] It has also been explored as an immunomodulator in combination with other chemotherapeutic agents for the treatment of various cancers.[1][3] Given its therapeutic applications and potential for off-label use, a robust and reliable analytical method for the accurate quantification of Levamisole in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance.
The coupling of UPLC with tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological fluids.[4] The use of a stable isotope-labeled internal standard, such as Levamisole-d5 Hydrochloride, is the gold standard in quantitative bioanalysis.[5][6] Deuterated internal standards exhibit nearly identical physicochemical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[5][7] This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[8]
This application note will guide the user through the entire lifecycle of UPLC-MS/MS method development for Levamisole, from the initial optimization of chromatographic and mass spectrometric parameters to a full validation according to international guidelines.[9][10]
Foundational Principles: The Synergy of UPLC and Tandem Mass Spectrometry
The power of this analytical technique lies in the combination of two highly effective technologies:
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns packed with sub-2 µm particles, enabling separations with higher resolution, speed, and sensitivity compared to conventional HPLC. This results in sharper and narrower chromatographic peaks, which is crucial for resolving the analyte from endogenous matrix components.
-
Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is the workhorse for quantitative bioanalysis.[4] It operates in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive detection technique. In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule of Levamisole), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to detect a specific product ion, creating a highly specific "fingerprint" for the analyte.[4]
Physicochemical Properties of Levamisole and its Deuterated Analog
A thorough understanding of the analyte's properties is fundamental to successful method development.
| Property | Levamisole | Levamisole-d5 Hydrochloride | Rationale for Method Development |
| Chemical Formula | C₁₁H₁₂N₂S[2] | C₁₁H₈D₅ClN₂S | The presence of nitrogen atoms makes Levamisole amenable to positive ion electrospray ionization. |
| Molecular Weight | 204.29 g/mol [2] | 245.81 g/mol | The mass difference allows for distinct detection in the mass spectrometer. |
| Structure | (S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole[2] | Deuterated phenyl ring | The deuterated phenyl ring is stable and unlikely to undergo back-exchange. |
| pKa | ~10.0[11] | ~10.0 | The basic nature of Levamisole suggests that an acidic mobile phase will promote its protonation and enhance ionization efficiency in positive ESI mode. |
| Solubility | Soluble in methanol and chloroform[11] | Soluble in methanol and water | Guides the selection of appropriate solvents for stock solutions and sample preparation. |
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol outlines a robust starting point for the UPLC-MS/MS analysis of Levamisole. Optimization may be required based on the specific biological matrix and instrumentation used.
Materials and Reagents
-
Levamisole reference standard (≥98% purity)
-
Levamisole-d5 Hydrochloride (≥98% purity, ≥98% isotopic enrichment)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (or other relevant biological matrix) with appropriate anticoagulant (e.g., K₂EDTA)
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Levamisole and Levamisole-d5 Hydrochloride in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Levamisole primary stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Levamisole-d5 Hydrochloride primary stock solution with a 50:50 (v/v) mixture of methanol and water. The optimal concentration of the internal standard should be determined during method development.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from biological matrices.
-
To 100 µL of blank biological matrix, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following are recommended starting conditions.
UPLC System:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and peak shape for moderately polar compounds like Levamisole.[12] |
| Mobile Phase A | 0.1% Formic acid in water | The acidic modifier promotes protonation of Levamisole for positive ion ESI.[12] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.[12] | A gradient elution is necessary to ensure good peak shape and elution of the analyte in a reasonable time. |
| Injection Volume | 5 µL | Can be optimized for sensitivity. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
Tandem Mass Spectrometer:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Levamisole's basic nature makes it readily protonated. |
| MRM Transitions | Levamisole: 205.1 > 178.2[13]Levamisole-d5: 210.1 > 183.2 | The precursor ion ([M+H]⁺) is selected in Q1 and a stable product ion is monitored in Q3 for high selectivity. |
| Capillary Voltage | 3.5 kV | Optimize for maximum signal intensity. |
| Source Temperature | 150°C | Optimize for efficient desolvation. |
| Desolvation Gas | Nitrogen, at a flow rate of 800 L/hr | Assists in the evaporation of the mobile phase. |
| Desolvation Temp. | 400°C | Facilitates the transition of the analyte from the liquid to the gas phase. |
| Collision Gas | Argon | Used to fragment the precursor ion in the collision cell. |
Note: The specific voltages and gas flows will need to be optimized for the particular mass spectrometer being used.
Bioanalytical Method Validation: Ensuring Data Integrity
A full validation of the bioanalytical method is required to ensure its reliability for the analysis of study samples.[10][14] The validation should be performed in accordance with the principles outlined in the FDA and EMA guidelines.[9][10]
Acceptance Criteria for Method Validation
The following table summarizes the typical acceptance criteria for the validation of a bioanalytical method.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in at least six different sources of blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. The calibration curve should be reproducible. |
| Accuracy | The mean concentration should be within ±15% of the nominal concentration for all QC levels, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[15] |
| Precision | The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[15] |
| Recovery | The recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor should be consistent across different sources of the biological matrix. |
| Stability | The analyte should be stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Experimental Protocols for Validation
-
Selectivity: Analyze blank matrix samples from at least six different sources to assess for interferences.
-
Linearity and Range: Prepare a calibration curve with at least six non-zero concentration levels, bracketing the expected concentration range of the study samples.
-
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates per level, over at least three separate analytical runs.[15]
-
Recovery: Compare the peak area of the analyte from extracted samples to the peak area of the analyte from unextracted samples (analyte spiked into the post-extraction supernatant of blank matrix).
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples from at least six different sources of matrix to the peak area of the analyte in a neat solution.
-
Stability: Assess the stability of Levamisole in the biological matrix under various conditions, including freeze-thaw cycles (at least three), short-term bench-top stability, and long-term storage stability at the intended storage temperature.
Conclusion: A Foundation for High-Quality Bioanalytical Data
This application note provides a comprehensive framework for the development and validation of a robust UPLC-MS/MS method for the quantification of Levamisole in biological matrices. The use of Levamisole-d5 Hydrochloride as an internal standard is a critical component of this methodology, ensuring the generation of accurate and precise data that can withstand regulatory scrutiny. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently implement this method in their laboratories to support a wide range of studies, from preclinical pharmacokinetics to clinical trials. Adherence to the validation principles outlined herein is essential for ensuring the integrity and reliability of the bioanalytical data generated.
References
-
Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. (2021). National Institutes of Health. [Link]
-
Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. (n.d.). National Institutes of Health. [Link]
-
Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]
-
Simultaneous quantification of oxyclozanide and levamisole in milk via ultra-high-performance liquid chromatography tandem mass spectrometry: A validated high-sensitivity approach for veterinary residue surveillance. (n.d.). PubMed. [Link]
-
Levamisole. (n.d.). PubChem. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. [Link]
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. [Link]
-
Levamisole. (n.d.). Wikipedia. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research. [Link]
-
Stability-Indicating High-Performance Liquid Chromatographic Determination of Levamisole Hydrochloride in Bulk and Dosage Forms. (2025). ResearchGate. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. (2025). ResearchGate. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration. [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]
-
Simultaneous analysis of the of levamisole with triclabendazole in pharmaceuticals through developing TLC and HPLC-PDA. (2023). Research Square. [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. (2022). Therapeutic Goods Administration. [Link]
-
Levamisole. (n.d.). Vetlexicon. [Link]
-
Bioanalytical Method Validation. (n.d.). Food and Drug Administration. [Link]
-
A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. (2011). PubMed. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). myadlm.org. [Link]
-
LC/MS Applications in Drug Development. (n.d.). BioAgilytix. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). Charles River. [Link]
-
Levamisole hydrochloride. (2025). AERU - University of Hertfordshire. [Link]
-
USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]
Sources
- 1. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levamisole - Wikipedia [en.wikipedia.org]
- 3. Levamisole | C11H12N2S | CID 26879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. Levamisole | 14769-73-4 [chemicalbook.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consultations.tga.gov.au [consultations.tga.gov.au]
- 15. ema.europa.eu [ema.europa.eu]
Application Notes: High-Precision Pharmacokinetic Analysis of Levamisole Using Levamisole-d5 Hydrochloride as an Internal Standard
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust application of Levamisole-d5 Hydrochloride in pharmacokinetic (PK) studies of Levamisole. We delve into the foundational principles of stable isotope dilution, provide detailed protocols for bioanalytical method development using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and outline a complete validation strategy compliant with regulatory expectations. The causality behind experimental choices is explained to empower users to adapt and troubleshoot methodologies for reliable and reproducible data generation.
Introduction to Levamisole and the Rationale for Pharmacokinetic Scrutiny
Levamisole is a synthetic imidazothiazole derivative with a dual mechanism of action. It is widely known as an anthelmintic agent that functions as a nicotinic acetylcholine receptor agonist, causing spastic paralysis in parasitic worms.[1][2][3] Additionally, Levamisole exhibits significant immunomodulatory properties, capable of restoring depressed immune function by enhancing T-cell responses and potentiating macrophage and monocyte functions.[3][4] This has led to its investigation and use as an adjuvant therapy in cancer treatment and for other autoimmune conditions.[5][6]
Given its diverse pharmacological effects, understanding the absorption, distribution, metabolism, and excretion (ADME) of Levamisole is critical for optimizing dosing regimens and ensuring safety and efficacy. Pharmacokinetic studies reveal key parameters such as peak plasma concentration (Cmax), time to peak concentration (Tmax), and elimination half-life (t½).[2][7] Levamisole is known to be rapidly absorbed and extensively metabolized in the liver, with a relatively short plasma half-life of 3-4 hours.[2][8][9] The precision of these measurements, however, is fundamentally dependent on the quality of the bioanalytical method used.
The Cornerstone of Quantitative Bioanalysis: Levamisole-d5 Hydrochloride
The gold standard for quantitative analysis of small molecules in complex biological matrices via mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard (IS).[10][11][12] Levamisole-d5 Hydrochloride serves as the ideal SIL IS for Levamisole quantification.
Why a Deuterated Internal Standard is Essential:
An SIL IS is a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., Hydrogen-¹H with Deuterium-²H or d). Levamisole-d5 contains five deuterium atoms in place of hydrogen atoms. This modification makes it chemically and physically almost identical to the unlabeled Levamisole.[13][14]
The core advantages of this approach, known as stable isotope dilution, are:
-
Correction for Sample Variability: The SIL IS is added at a known concentration to every sample at the very beginning of the sample preparation process.[15] Because it behaves identically to the analyte, it experiences the same degree of loss during extraction, degradation, or transfer steps.
-
Mitigation of Matrix Effects: Biological matrices like plasma contain numerous endogenous components that can interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[16] Since the SIL IS co-elutes chromatographically with the analyte and has the same ionization efficiency, it is affected by the matrix in the same way.[14]
-
Improved Accuracy and Precision: Quantification is based on the ratio of the analyte's MS signal to the IS's MS signal. By normalizing to the IS, the method corrects for variations in extraction recovery, matrix effects, and instrument drift, leading to significantly higher accuracy and reproducibility.[13][17]
The mass spectrometer can easily differentiate between Levamisole and Levamisole-d5 due to their mass difference, while their shared chemical behavior ensures they are a perfectly matched pair for quantification.
Caption: Principle of Stable Isotope-Labeled Internal Standard Correction.
Designing a Robust Pharmacokinetic Study
A well-designed PK study is crucial for generating meaningful data. Key considerations include:
-
Study Population/Animal Model: The choice of species depends on the research question. Studies have been conducted in various species, including goats, partridges, and humans.[7][18][19]
-
Dosing and Administration Route: Levamisole can be administered orally, subcutaneously, or intramuscularly.[9][19] The dose and route should reflect the intended clinical or veterinary use.
-
Sampling Schedule: Blood samples are typically collected at multiple time points to capture the full concentration-time profile. This includes a pre-dose sample (t=0) and numerous post-dose samples covering the absorption, distribution, and elimination phases (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).[7]
-
Biological Matrix: Plasma is the most common matrix for Levamisole PK studies. Blood should be collected in tubes containing an anticoagulant (e.g., EDTA, Heparin) and centrifuged promptly to separate the plasma, which is then stored frozen (typically at -80°C) until analysis.
Bioanalytical Method Protocol: LC-MS/MS Quantification of Levamisole in Plasma
This section details a validated protocol for the quantification of Levamisole in plasma using Levamisole-d5 HCl as the internal standard.
Materials and Reagents
-
Levamisole reference standard
-
Levamisole-d5 Hydrochloride (IS)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or ammonium acetate
-
Control (blank) human or animal plasma
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of Levamisole and Levamisole-d5 HCl into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. These stocks should be stored at -20°C.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the Levamisole primary stock with 50:50 acetonitrile/water to prepare working solutions for calibration curve standards and quality controls (QCs).
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the Levamisole-d5 primary stock with acetonitrile. This solution will be used for protein precipitation. The optimal concentration should be determined during method development to yield a consistent and strong MS signal.
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[20][21]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown study sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the IS Working Solution in acetonitrile to each tube (except for blank matrix samples, which receive 150 µL of acetonitrile only). This 3:1 ratio of organic solvent to plasma is effective for protein crashing.[20]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer ~100 µL of the clear supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that should be optimized for the specific instrumentation used.[22][23][24]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C8 or C18, e.g., Agilent HC-C8 (150 x 4.6 mm, 5 µm)[22] | Provides good reversed-phase retention and peak shape for Levamisole. |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | Provides protons for positive ionization and aids in chromatographic separation. |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.5 - 0.8 mL/min | Standard flow rate for analytical columns of this dimension. |
| Gradient | Start at low %B, ramp up to high %B to elute, then re-equilibrate. | A gradient ensures separation from early-eluting matrix components and provides a sharp peak shape. |
| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload. |
| Column Temp | 40°C[22] | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Levamisole is a basic compound that readily accepts a proton to form a positive ion. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| MRM Transition: Levamisole | Q1: m/z 205.1 → Q3: m/z 178.2[22][23] | This transition is specific to the fragmentation of the protonated Levamisole molecule. |
| MRM Transition: Levamisole-d5 (IS) | Q1: m/z 210.1 → Q3: m/z 178.2 or 183.2* | The precursor ion mass is shifted by +5 Da. The product ion may be the same or shifted depending on where the deuterium labels are located. |
| Key Voltages | Optimize Collision Energy (CE), Declustering Potential (DP), etc. | Instrument-specific optimization is required to maximize signal intensity for both transitions. |
*The exact product ion for Levamisole-d5 should be confirmed by infusing the standard.
Caption: Standard workflow for a Levamisole pharmacokinetic study.
Bioanalytical Method Validation (BMV)
Before analyzing study samples, the method must be fully validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance.[25][26][27] Validation ensures the method is reliable and fit for purpose.[28]
Table 3: Key Validation Parameters and FDA Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (for Small Molecules) |
|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS.[28] | Response in blank plasma from ≥6 sources should be <20% of the Lower Limit of Quantification (LLOQ) response for the analyte and <5% for the IS. |
| Calibration Curve | Demonstrate the relationship between instrument response and concentration. | At least 6-8 non-zero standards. A linear regression with a weighting factor (e.g., 1/x²) is common. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Assess the closeness of measured values to the true value (accuracy) and the degree of scatter (precision).[29] | Assessed at ≥4 levels (LLOQ, Low, Mid, High QC). Within-run and between-run precision (%CV or %RSD) should be ≤15% (≤20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ). |
| Recovery | The efficiency of the extraction process. | Not mandatory if using a co-eluting SIL IS, but should be consistent and reproducible if measured. |
| Matrix Effect | Assess the impact of the matrix on ionization.[30] | The IS-normalized matrix factor across different sources of matrix should have a %CV ≤ 15%. |
| Stability | Ensure the analyte is stable under various handling and storage conditions. | Analyte stability is tested in plasma under conditions such as bench-top (room temp), freeze-thaw cycles (typically 3 cycles), and long-term storage (-80°C). QC samples should be within ±15% of nominal concentration. |
Conclusion
The use of Levamisole-d5 Hydrochloride as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Levamisole in pharmacokinetic studies. The protocols and validation standards outlined in this application note provide a robust framework for developing high-quality bioanalytical methods. By correcting for variability in sample preparation and matrix-induced ion suppression, this approach ensures the integrity and reliability of the resulting pharmacokinetic data, which is paramount for making informed decisions in both clinical and research settings.
References
-
What is the mechanism of Levamisole Hydrochloride? - Patsnap Synapse. (2024-07-17). Available at: [Link]
-
Population pharmacokinetics of levamisole in children with steroid-sensitive nephrotic syndrome - PMC - PubMed Central. (n.d.). Available at: [Link]
-
Levamisole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). Available at: [Link]
-
The Pharmacokinetics and Pilot Efficacy of Levamisole Administered by Subcutaneous Injection of a Combination Product in Domesti - Ovid. (2025-06-12). Available at: [Link]
-
A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed. (n.d.). Available at: [Link]
-
Pharmacology of Levamisole Hydrochloride (Levamod, Luvsole) ; Mechanism of action, Pharmacokinetics - YouTube. (2025-04-30). Available at: [Link]
-
Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model - PMC - PubMed Central. (2025-09-11). Available at: [Link]
-
Levamisole - Wikipedia. (n.d.). Available at: [Link]
-
(PDF) Pharmacokinetics of Levamisole After a Single 20 mg/kg Intravenous, Intramuscular, or Subcutaneous Dose in Chukar Partridges ( Alectoris chukar ) - ResearchGate. (n.d.). Available at: [Link]
-
"The Pharmacokinetics and Pilot Efficacy of Levamisole Administered by " by Grace Malla, Joe Smith et al. (2025-07-21). Available at: [Link]
-
Pharmacokinetics of levamisole - PubMed. (n.d.). Available at: [Link]
-
LEVAMISOLE (Trade Name: Ergamisol®) - DEA Diversion Control Division. (n.d.). Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. (n.d.). Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - NIH. (n.d.). Available at: [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025-11-08). Available at: [Link]
-
Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021-08-01). Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025-10-30). Available at: [Link]
-
A sensitive LC-MS/MS method for determination of levamisole in human plasma: Application to pharmacokinetic study | Request PDF - ResearchGate. (2025-08-09). Available at: [Link]
-
Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - NIH. (n.d.). Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025-12-26). Available at: [Link]
-
Development of an LC-MS/MS method for analysis of levamisole in poultry and livestock products - PubMed. (2025-07-22). Available at: [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. (2018-12-11). Available at: [Link]
-
An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. (2023-01-01). Available at: [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Available at: [Link]
-
A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. | Semantic Scholar. (n.d.). Available at: [Link]
-
Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - RSC Publishing. (2014-02-13). Available at: [Link]
-
Deuterated Internal Standard: Significance and symbolism. (2025-08-18). Available at: [Link]
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives - YouTube. (2020-07-06). Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.). Available at: [Link]
-
Bioanalytical Method Validation. (n.d.). Available at: [Link]
-
FDA Finalizes Guidance on Bioanalytical Method Validation - Center for Biosimilars. (2018-06-12). Available at: [Link]
Sources
- 1. What is the mechanism of Levamisole Hydrochloride? [synapse.patsnap.com]
- 2. Levamisole - Wikipedia [en.wikipedia.org]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. Levamisole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Population pharmacokinetics of levamisole in children with steroid-sensitive nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of levamisole absorption and disposition across diverse species using a minimal physiologically-based pharmacokinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "The Pharmacokinetics and Pilot Efficacy of Levamisole Administered by " by Grace Malla, Joe Smith et al. [trace.tennessee.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Pharmacokinetics of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. isotope.com [isotope.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. resolvemass.ca [resolvemass.ca]
- 15. m.youtube.com [m.youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. wisdomlib.org [wisdomlib.org]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 22. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Development of an LC-MS/MS Method for Analysis of Levamisole in Poultry and Livestock Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. resolvemass.ca [resolvemass.ca]
- 26. m.youtube.com [m.youtube.com]
- 27. centerforbiosimilars.com [centerforbiosimilars.com]
- 28. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 29. japsonline.com [japsonline.com]
- 30. researchgate.net [researchgate.net]
Application Note: Quantitative Screening of Levamisole in Forensic Toxicology using Levamisole-d5 Hydrochloride as an Internal Standard by LC-MS/MS
Abstract
This document provides a comprehensive guide and detailed protocol for the quantitative analysis of levamisole in biological matrices, a critical task in modern forensic toxicology. Levamisole, an anthelmintic agent, is now more commonly encountered as a widespread adulterant in illicit cocaine, posing significant health risks such as agranulocytosis and vasculopathy to users.[1][2][3][4][5] Accurate and defensible quantification is therefore essential. This guide details a robust method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Levamisole-d5 Hydrochloride, to ensure the highest degree of accuracy and precision in line with forensic standards.
Introduction: The Forensic Imperative for Levamisole Screening
Levamisole is an imidazothiazole derivative originally developed as a veterinary anthelmintic and was once used in humans for its immunomodulatory properties.[6][7] Its clinical use in humans was largely discontinued due to severe side effects.[2] However, its prevalence in forensic toxicology has surged dramatically over the past two decades due to its widespread use as a cutting agent in cocaine.[1][2] The rationale for its use as an adulterant is multifaceted; it is theorized to act as a bulking agent, potentiate the stimulant effects of cocaine via its metabolite aminorex, and pass some presumptive colorimetric tests used for cocaine.[7][8]
The presence of levamisole is not benign. It is linked to severe and potentially fatal toxicological effects, including neutropenia, agranulocytosis, and cutaneous vasculopathy, making its identification and quantification a matter of public health and safety.[4][5][9]
The Principle of Stable Isotope Dilution
In quantitative mass spectrometry, achieving analytical accuracy is paramount. Biological matrices (e.g., blood, urine, plasma) are inherently complex and can significantly impact the analytical signal through a phenomenon known as the "matrix effect," leading to either ion suppression or enhancement. Furthermore, variability during the multi-step sample preparation process can introduce errors.
To counteract these challenges, the gold standard is the use of a stable isotope-labeled (SIL) internal standard (IS).[10] Levamisole-d5 Hydrochloride is the ideal IS for levamisole analysis.
Causality of Choosing a SIL Internal Standard:
-
Physicochemical Similarity: Levamisole-d5 is chemically identical to the target analyte, levamisole, in almost every way. It shares the same extraction efficiency, chromatographic retention time, and ionization efficiency.
-
Mass Differentiation: The five deuterium atoms (d5) on the phenyl ring give it a mass-to-charge ratio (m/z) that is 5 Daltons higher than the native analyte.[11][12] This mass difference makes it easily distinguishable by a mass spectrometer.
-
Correction for Variability: Because the SIL-IS behaves identically to the analyte throughout the entire analytical process (extraction, chromatography, and ionization), any sample-specific signal loss or gain will affect both the analyte and the IS proportionally. By calculating the ratio of the analyte signal to the IS signal, these variations are effectively normalized, leading to highly accurate and precise quantification.[13]
Analyte & Internal Standard Specifications
Accurate analysis begins with well-characterized reference materials. The properties of levamisole and its deuterated analogue are summarized below.
Table 1: Physicochemical Properties of Levamisole Hydrochloride (Analyte)
| Property | Value | Source |
| Chemical Name | (6S)-2,3,5,6-tetrahydro-6-phenyl-imidazo[2,1-b]thiazole, monohydrochloride | [1] |
| CAS Number | 16595-80-5 | [1] |
| Molecular Formula | C₁₁H₁₂N₂S • HCl | [1] |
| Formula Weight | 240.8 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [7][14] |
Table 2: Physicochemical Properties of Levamisole-d5 Hydrochloride (Internal Standard)
| Property | Value | Source |
| Chemical Name | (6S)-2,3,5,6-Tetrahydro-6-(phenyl-d5)imidazo[2,1-b]thiazole Hydrochloride | [11] |
| CAS Number | 1246819-64-6 | [11][12] |
| Molecular Formula | C₁₁H₈D₅ClN₂S | [11] |
| Formula Weight | 245.78 g/mol | [11][12] |
| Appearance | Off-White Solid | [11] |
| Storage | 2-8°C Refrigerator | [11] |
Analytical Workflow Overview
The entire process, from sample receipt to data reporting, follows a systematic and validated pathway to ensure forensic defensibility.
Caption: High-level forensic toxicology workflow.
Detailed Application Protocols
The following protocols are designed to be robust and reproducible. Laboratories should perform a full in-house validation according to their specific accreditation standards (e.g., ISO/IEC 17025).
Protocol 1: Sample Preparation via Supported Liquid Extraction (SLE)
Rationale: Supported Liquid Extraction (SLE) is chosen over traditional Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for its simplicity, efficiency, and reduced susceptibility to emulsion formation.[15] The high surface area of the diatomaceous earth support ensures efficient partitioning of the analyte from the aqueous sample into the water-immiscible elution solvent, resulting in clean extracts and high recovery.[15]
Materials:
-
Certified blank blood, plasma, or urine
-
Levamisole and Levamisole-d5 HCl certified reference materials
-
Ammonium hydroxide (or other base for pH adjustment)
-
Supported Liquid Extraction plate or cartridges (e.g., Agilent Chem Elut S)
-
Elution Solvent: Dichloromethane (DCM) or a mixture like 95:5 DCM:Isopropanol
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution Solvent: Mobile Phase A (e.g., 0.1% Formic Acid in Water)
Step-by-Step Procedure:
-
Sample Aliquoting: Pipette 0.5 mL of calibrator, quality control (QC), or unknown specimen into a labeled sample tube.[16]
-
Internal Standard Spiking: Add 50 µL of the working internal standard solution (e.g., 100 ng/mL Levamisole-d5 HCl in methanol) to every tube except "double blank" controls. This provides a final IS concentration of 10 ng/mL in the sample.
-
Sample Pre-treatment: To ensure levamisole is in its neutral, extractable form, basify the sample. Add 0.5 mL of 0.1 M ammonium hydroxide solution and vortex for 10 seconds.
-
Loading: Load the entire 1 mL mixture onto the SLE sorbent bed. Apply a brief, gentle pulse of vacuum or positive pressure to initiate flow and allow the sample to absorb into the support material.
-
Equilibration: Allow the sample to equilibrate on the sorbent for 5 minutes. This step is crucial for the complete partitioning of the aqueous sample onto the support surface.[15]
-
Elution: Place a clean collection plate or tubes beneath the SLE device. Add 1.5 mL of the elution solvent. Allow the solvent to percolate through the sorbent via gravity for 5 minutes.
-
Final Elution: Add a second 1.5 mL aliquot of the elution solvent. After it has percolated, apply a gentle, steady positive pressure or vacuum for 1-2 minutes to elute all remaining solvent.
-
Evaporation: Place the collection tubes in a nitrogen evaporator set to 35-40°C and evaporate the solvent to complete dryness.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Instrumental Analysis by LC-MS/MS
Rationale: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides unparalleled sensitivity and selectivity. The liquid chromatography step separates levamisole from other endogenous matrix components, while the tandem mass spectrometry isolates a specific precursor ion and fragments it into a characteristic product ion. This two-stage mass filtering process drastically reduces chemical noise and allows for confident identification and quantification at very low concentrations.[2][17][18]
Caption: LC-MS/MS instrumental workflow.
Table 3: Suggested LC Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | Agilent 1200 series or equivalent | Widely used and reliable for forensic applications.[18] |
| Column | C8 or C18, e.g., Agilent HC-C8 (150 mm × 4.6 mm, 5 µm) | Provides good reversed-phase retention and peak shape for basic compounds like levamisole.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate | Provides protons for efficient positive mode ionization and aids in good chromatography.[17][18] |
| Mobile Phase B | Acetonitrile or Methanol | Strong organic solvent for eluting the analyte. |
| Flow Rate | 0.5 mL/min | A standard flow rate compatible with the suggested column dimensions.[17] |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold 1 min, return to 5% B | A typical gradient to ensure elution of the analyte and cleaning of the column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40°C | Higher temperature can improve peak shape and reduce viscosity.[17] |
| Run Time | ~8 minutes | Allows for analyte elution and column re-equilibration. |
Table 4: Suggested MS/MS Parameters (MRM Mode, Positive ESI)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| Levamisole (Quantifier) | 205.1 | 178.2 | 100 | 25 |
| Levamisole (Qualifier) | 205.1 | 91.1 | 100 | 35 |
| Levamisole-d5 (IS) | 210.1 | 178.2 | 100 | 25 |
Note: The specific m/z transitions and collision energies should be optimized on the specific instrument being used. The transition for Levamisole (205.1 → 178.2) is well-documented.[17] The transition for the d5-internal standard assumes fragmentation occurs on the imidazothiazole ring, leaving the deuterated phenyl group intact on the product ion; however, this must be empirically confirmed.
Data Analysis, Validation, and Quality Control
Quantification
A calibration curve is constructed by plotting the peak area ratio (Levamisole Area / Levamisole-d5 Area) against the known concentration of the calibrators. A linear regression with a 1/x weighting is typically used. The concentration of levamisole in QC and unknown samples is then calculated from this regression equation.
A Self-Validating System: Key Performance Metrics
A trustworthy protocol must be a self-validating system. This is achieved by defining and adhering to strict performance criteria during method validation and routine analysis.
Table 5: Typical Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Linearity (R²) | ≥ 0.99 | Demonstrates a direct proportional relationship between concentration and instrument response. |
| Calibration Range | e.g., 1 - 500 ng/mL | Defines the functional range of the assay, from the LLOQ to the ULOQ.[17] |
| LLOQ | Signal-to-Noise > 10; Accuracy ±20%; Precision <20% | The lowest concentration that can be reliably quantified with acceptable accuracy and precision.[17][19] |
| Accuracy | Within ±20% of nominal value (±25% at LLOQ) | Ensures the measured value is close to the true value.[13] |
| Precision (%CV) | ≤ 20% (≤25% at LLOQ) | Demonstrates the reproducibility of the method upon repeated measurements.[13][17] |
| Matrix Effect | Within 85-115% | Assesses the degree of ion suppression or enhancement caused by the biological matrix.[13] |
| Recovery | Consistent, precise, and reproducible | Measures the efficiency of the extraction process.[19] |
Routine Quality Control
Every analytical batch MUST include:
-
A "double blank" sample: Blank matrix processed without internal standard to check for interferences.
-
A "blank" sample: Blank matrix processed with internal standard to ensure the IS is clean.
-
A set of calibrators: To generate the standard curve.
-
At least three levels of QC samples (Low, Mid, High): These are treated as unknowns and their calculated concentrations must fall within pre-defined ranges (e.g., ±20% of the nominal value) for the batch to be considered valid.
Conclusion
This application note outlines a robust, sensitive, and specific method for the quantitative determination of levamisole in forensic toxicology specimens. The use of Levamisole-d5 Hydrochloride as an internal standard is fundamental to the method's success, compensating for analytical variability and ensuring the highest level of confidence in the reported results. By adhering to the detailed protocols and rigorous quality control measures described, forensic laboratories can provide accurate and legally defensible data crucial for both clinical and legal investigations.
References
-
Russak EM, et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019;53(2):211-216. [Link]
-
Trehy ML, et al. Determination of levamisole in urine by gas chromatography-mass spectrometry. J Anal Toxicol. 2011;35(7):392-9. [Link]
-
Tong L, et al. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2011;879(5-6):299-303. [Link]
-
Vandamme TF, et al. Quantitation of levamisole in plasma using high performance liquid chromatography. Eur J Drug Metab Pharmacokinet. 1995;20(2):145-9. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 27944, Levamisole hydrochloride. [Link]
-
van der Veen BS, et al. Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. Ther Drug Monit. 2021;43(2):293-300. [Link]
-
Washington State Patrol. Confirmation Method: Basic Drugs LC-MSMS. [Link]
-
Shea JL. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clin Chem Lab Med. 2013;51(2):261-70. [Link]
-
Pharmaffiliates. Levamisole-d5 Hydrochloride Product Information. [Link]
-
Shantier, S.W., et al. Stability-Indicating High-Performance Liquid Chromatographic Determination of Levamisole Hydrochloride in Bulk and Dosage Forms. Journal of Chemistry. 2020. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71749773, Levamisole-d5 Hydrochloride. [Link]
-
Semantic Scholar. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. [Link]
-
Garlich FM, et al. Levamisole-a Toxic Adulterant in Illicit Drug Preparations: a Review. J Anal Toxicol. 2021;45(3):211-218. [Link]
-
Centers for Disease Control and Prevention (CDC). Agranulocytosis associated with cocaine use - four States, March 2008-November 2009. MMWR Morb Mortal Wkly Rep. 2009;58(49):1381-5. [Link]
-
García JJ, et al. Determination of levamisole by HPLC in plasma samples in the presence of heparin and pentobarbital. J Liq Chromatogr. 1990;13(4):743-749. [Link]
-
Wang J, et al. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. Foods. 2021;10(11):2811. [Link]
-
DEA Diversion Control Division. LEVAMISOLE (Trade Name: Ergamisol®). [Link]
-
Agilent Technologies. Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Levamisole GC-MS (Non-derivatized). [Link]
-
Journal of Analytical Toxicology. Detection of Levamisole Exposure in Cocaine Users by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
ResearchGate. Determination of Levamisole by HPLC in Plasma Samples in the Presence of Heparin and Pentobarbital. [Link]
-
MDPI. Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. [Link]
-
Beloeil H, et al. A fatal case after an intravenous injection of levamisole. Forensic Sci Med Pathol. 2021;17(2):321-324. [Link]
-
Wikipedia. Levamisole. [Link]
-
Du Preez JL, Lötter AP. Solid-phase extraction and HPLC determination of levamisole hydrochloride in sheep plasma. Onderstepoort J Vet Res. 1996;63(3):209-11. [Link]
-
Bertol E, et al. Determination of aminorex in human urine samples by GC-MS after use of levamisole. J Pharm Biomed Anal. 2011;55(5):1186-9. [Link]
-
Medwin Publishers. Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]
-
ResearchGate. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. [Link]
-
MDPI. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. [Link]
-
Agilent Technologies. Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis. [Link]
-
Oriental Journal of Chemistry. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levamisole-a Toxic Adulterant in Illicit Drug Preparations: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of levamisole in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levamisole - Wikipedia [en.wikipedia.org]
- 6. Levamisole Hydrochloride | C11H13ClN2S | CID 27944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. Determination of aminorex in human urine samples by GC-MS after use of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Levamisole-d5 Hydrochloride | C11H13ClN2S | CID 71749773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Toxicology of Levamisole_Chemicalbook [chemicalbook.com]
- 15. lcms.cz [lcms.cz]
- 16. wsp.wa.gov [wsp.wa.gov]
- 17. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Quantitation of levamisole in plasma using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Levamisole-d5 Isotopic Exchange
Welcome to the technical support center for Levamisole-d5. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated levamisole as an internal standard in quantitative analyses. Here, you will find in-depth guidance to understand, troubleshoot, and mitigate isotopic exchange, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for Levamisole-d5?
A1: Isotopic exchange is a chemical reaction where a covalently bonded atom is replaced by one of its isotopes from another molecule.[1] In the case of Levamisole-d5, the deuterium (d or ²H) atoms can be replaced by protium (¹H) atoms from the surrounding solvent or reagents. This process, also known as H/D back-exchange, can compromise the isotopic purity of the internal standard, leading to inaccuracies in quantitative mass spectrometry-based assays. The stability of the carbon-deuterium bond is crucial for the reliability of deuterated compounds as internal standards.[2][3]
Q2: Which hydrogen atoms on the Levamisole-d5 molecule are most susceptible to exchange?
A2: Hydrogens on carbon atoms adjacent to a carbonyl group (alpha-hydrogens) or those on heteroatoms (like oxygen or nitrogen) are generally more labile and prone to exchange.[4][5] For Levamisole, which has a complex heterocyclic structure, the protons on the carbon atom adjacent to the phenyl ring and the nitrogen atoms are of particular interest. The rate and extent of exchange are heavily influenced by the chemical environment, particularly pH and temperature.[1][5]
Q3: What are the primary factors that promote isotopic exchange of Levamisole-d5 in solution?
A3: The primary drivers of hydrogen-deuterium exchange are:
-
pH: The exchange process is catalyzed by both acids and bases.[1][4][5] The rate of exchange is typically minimized in a pH range of approximately 2 to 3.[5] For levamisole specifically, decomposition rapidly increases between pH 5 and 7, and at pH 8, it is about seventy times faster than at pH 2.[6]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[5][7] Storing solutions at reduced temperatures is a common practice to maintain their stability.[8][9]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) provides a source of hydrogen atoms that can exchange with the deuterium on Levamisole-d5. The concentration of water and other protic solvents can influence the exchange rate.[10]
-
Presence of Catalysts: Besides acid and base catalysis, certain metal catalysts can also facilitate H/D exchange.[1]
Q4: How can I detect if my Levamisole-d5 standard is undergoing isotopic exchange?
A4: The most direct way to detect isotopic exchange is through mass spectrometry (MS). You would observe a shift in the isotopic distribution of your Levamisole-d5 standard. Specifically, you would see an increase in the abundance of ions corresponding to Levamisole-d4, -d3, etc., and a corresponding decrease in the abundance of the d5 isotopologue. This can be monitored over time to assess the rate of exchange under your specific experimental conditions. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.[11]
Troubleshooting Guide
Issue 1: I am observing a progressive loss of my Levamisole-d5 signal and an increase in the signal for lower deuterated and unlabeled Levamisole in my LC-MS analysis.
Potential Cause: This is a classic sign of isotopic back-exchange, where the deuterium atoms on your internal standard are being replaced by hydrogen atoms from your sample matrix, mobile phase, or solvents.
Troubleshooting Steps:
-
Evaluate Solvent and Sample pH:
-
Rationale: As established, pH is a critical factor in the rate of H/D exchange.[1][5] Levamisole's stability is significantly impacted by pH, with increased decomposition at higher pH values.[6]
-
Protocol:
-
Measure the pH of your stock solution, working solutions, and the final sample extract.
-
If the pH is outside the optimal stability range (ideally acidic, around pH 2-4), adjust it accordingly.[5] For levamisole solutions prepared from powder, initial pH values around 5.3 have been reported, while those from tablets were around 4.55.[12][13]
-
Consider preparing your solutions in a buffered system to maintain a stable pH.
-
-
-
Assess Storage and Experimental Temperature:
-
Rationale: Elevated temperatures accelerate the kinetics of isotopic exchange.[5][7]
-
Protocol:
-
Ensure that your Levamisole-d5 stock and working solutions are stored at appropriate refrigerated (2-8 °C) or frozen (<0 °C) temperatures.[8][9] Levamisole oral solutions have shown stability for at least 90 days at 4°C.[12][13]
-
During sample preparation, try to keep the samples cool, for instance, by using an ice bath.
-
For LC-MS analysis, consider using a cooled autosampler to minimize exchange while samples are queued for injection. Sub-zero temperature chromatography can significantly reduce back-exchange.[14]
-
-
-
Examine Solvent Composition:
-
Rationale: The presence of protic solvents is necessary for exchange to occur. While often unavoidable, minimizing exposure time can be beneficial.
-
Protocol:
-
If possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample extraction and reconstitution.[15]
-
Minimize the time the Levamisole-d5 is in contact with aqueous or protic solutions, especially under non-ideal pH or temperature conditions.
-
-
Workflow for Diagnosing Isotopic Exchange:
Caption: Troubleshooting workflow for Levamisole-d5 isotopic exchange.
Issue 2: My freshly prepared Levamisole-d5 stock solution already shows significant amounts of lower deuterated species.
Potential Cause: The issue might stem from the initial handling and preparation of the stock solution or potential contamination of the solvents used.
Troubleshooting Steps:
-
Verify Solvent Purity and Water Content:
-
Rationale: Commercially available solvents can contain trace amounts of water or acidic/basic impurities that can initiate isotopic exchange.
-
Protocol:
-
Use high-purity, LC-MS grade solvents.
-
To minimize water contamination, consider using solvents from freshly opened bottles or those stored under an inert atmosphere.[16]
-
For highly sensitive applications, using deuterated solvents to prepare stock solutions can mitigate back-exchange, although this is often not practical for routine analysis.
-
-
-
Review Stock Solution Preparation Procedure:
-
Rationale: The conditions during the initial dissolution of the solid Levamisole-d5 standard are critical.
-
Protocol:
-
Ensure that the glassware used is clean and dry to prevent contamination.[16]
-
If sonication is used to dissolve the standard, monitor the temperature of the water bath to prevent excessive heating.
-
Prepare the stock solution in a solvent that promotes stability (e.g., acetonitrile or methanol with a small percentage of a weak acid like formic acid to ensure an acidic pH).
-
-
Mechanism of Acid/Base Catalyzed Exchange:
Hydrogen-deuterium exchange is often facilitated by the formation of intermediates that have more acidic or basic character. The process can be catalyzed by both acids and bases, which increase the rate of proton (or deuteron) abstraction and addition.[4][5][17][18]
Caption: Simplified mechanism of acid and base-catalyzed isotopic exchange.
Best Practices for Storage and Handling of Levamisole-d5
To ensure the long-term integrity of your Levamisole-d5 standard, adhere to the following best practices:
| Parameter | Recommendation | Rationale |
| Storage of Solid Material | Store in a desiccator at 2-8°C, protected from light. | Prevents degradation and minimizes moisture absorption. |
| Stock Solution Solvent | High-purity aprotic solvent (e.g., acetonitrile) or methanol. | Minimizes the source of exchangeable protons. |
| Stock Solution pH | Adjust to a slightly acidic pH (e.g., with 0.1% formic acid) if compatible with the analytical method. | Enhances stability by minimizing base-catalyzed exchange.[6] |
| Storage of Solutions | Store in tightly sealed vials at ≤ -20°C.[8] | Low temperatures significantly slow down the rate of exchange.[14] |
| Handling | Allow solutions to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution. | Minimizes water contamination. |
| Working Solutions | Prepare fresh from the stock solution as needed. | Reduces the risk of degradation and exchange over time. |
By understanding the principles of isotopic exchange and implementing these troubleshooting and best practice guidelines, you can maintain the integrity of your Levamisole-d5 internal standard and ensure the generation of high-quality, reliable analytical data.
References
- Brouwers, J. R., et al. (2005). Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder. International Journal of Pharmaceutical Compounding, 9(4), 308-310.
-
ResearchGate. (n.d.). Stability of levamisole oral solutions prepared from tablets and powder. Retrieved from [Link]
-
ZEOCHEM. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Deuterium Exchange. Retrieved from [Link]
-
European Commission. (2019). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. Retrieved from [Link]
-
Konermann, L., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(18), 11496-11563. [Link]
-
Wysocki, R. J., & Gierczak, T. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 25(21), 5032. [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
PubChem. (n.d.). Levamisole. Retrieved from [Link]
-
Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange. YouTube. [Link]
-
The Organic Chemistry Tutor. (2022). Enols and Enolates 2: Deuterium Exchange. YouTube. [Link]
-
Wales, T. E., et al. (2012). Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 84(11), 4844-4851. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Levamisole (HMDB0014986). Retrieved from [Link]
-
De Ruyck, H., et al. (1996). Determination of levamisole and thiabendazole in meat by HPLC and photodiode array detection. Food Additives and Contaminants, 13(1), 11-19. [Link]
-
ResearchGate. (n.d.). Effects of Temperature and Relative Humidity in D2O on Solid-state Hydrogen Deuterium Exchange Mass Spectrometry (ssHDX-MS). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Americium. [Link]
-
PubMed. (2005). Stability of levamisole oral solutions prepared from tablets and powder. Retrieved from [Link]
-
Journal of the American Chemical Society. (1962). Base-catalyzed Hydrogen Deuterium Exchange at the α-Carbon of Ethyl Cinnamate and Certain Related Compounds. [Link]
-
Western University. (2018). Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments. [Link]
-
Dreassi, E., et al. (2001). Determination of levamisole in animal tissues using liquid chromatography with ultraviolet detection. Journal of Agricultural and Food Chemistry, 49(12), 5702-5705. [Link]
-
DSpace@MIT. (2009). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. [Link]
-
ResearchGate. (n.d.). Deuterium labelling of pharmaceuticals. In red, isotopic enrichment.... Retrieved from [Link]
-
PubMed Central. (2014). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. [Link]
-
Kambayashi, A., et al. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. Journal of Pharmaceutical Sciences, 111(12), 3295-3304. [Link]
-
ResearchGate. (n.d.). On the Use of Deuterated Organic Solvents without TMS to Report H/C NMR Spectral Data of Organic Compounds: Current State of the Method, Its Pitfalls and Benefits, and Related Issues. Retrieved from [Link]
-
ResearchGate. (2019). Solubility and mixing thermodynamic properties of levamisole hydrochloride in twelve pure solvents at various temperatures. Retrieved from [Link]
-
AERU, University of Hertfordshire. (n.d.). Levamisole hydrochloride. Retrieved from [Link]
-
DSpace@MIT. (2009). Catalysis of Hydrogen–Deuterium Exchange Reactions by 4-Substituted Proline Derivatives. [Link]
-
National Institutes of Health. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals. [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 3. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder [sites.ualberta.ca]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. ukisotope.com [ukisotope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of levamisole oral solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sub-Zero Temperature Chromatography for Reduced Back-Exchange and Improved Dynamic Range in Amide Hydrogen Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of levamisole and thiabendazole in meat by HPLC and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Navigating the Nuances of Bioanalysis: A Technical Guide to Levamisole-d5 Hydrochloride Stability
Welcome to your dedicated technical support resource for ensuring the stability and integrity of Levamisole-d5 Hydrochloride in your bioanalytical workflows. As researchers, scientists, and drug development professionals, the accuracy of your results hinges on the stability of your internal standards. This guide provides in-depth, field-proven insights into the handling, storage, and troubleshooting of Levamisole-d5 Hydrochloride in biological samples, moving beyond procedural steps to explain the critical "why" behind each recommendation.
Understanding the Molecule: Chemical Properties and Inherent Stabilities
Levamisole is an anthelmintic agent that belongs to the imidazothiazole class of synthetic compounds. Its deuterated isotopologue, Levamisole-d5 Hydrochloride, is a critical tool in quantitative bioanalysis, serving as an internal standard to correct for variability during sample processing and analysis. While the incorporation of deuterium atoms provides a mass shift for detection by mass spectrometry, the fundamental chemical stability of the molecule remains a primary consideration.
Levamisole is known to be susceptible to degradation under certain conditions, particularly at neutral to alkaline pH and elevated temperatures. One study demonstrated that the rate of decomposition of levamisole increases significantly between pH 5 and 7, and at a pH of 8, the degradation is approximately seventy times faster than at pH 2. This highlights the importance of pH control during sample collection, processing, and storage.
Frequently Asked Questions (FAQs) on Levamisole-d5 Hydrochloride Stability
This section addresses common questions and concerns regarding the stability of Levamisole-d5 Hydrochloride in various biological matrices.
Q1: What are the primary factors that can compromise the stability of Levamisole-d5 Hydrochloride in biological samples?
A1: The stability of Levamisole-d5 Hydrochloride can be influenced by several factors:
-
pH: As a weakly basic compound, Levamisole is more stable in acidic conditions and degrades more rapidly in neutral to alkaline environments. Biological matrices like blood and plasma have a physiological pH of around 7.4, which can contribute to degradation if not properly managed.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Therefore, proper storage at reduced temperatures is crucial.
-
Enzymatic Activity: Biological samples, particularly whole blood and to a lesser extent plasma, contain various enzymes that can metabolize or degrade xenobiotics.
-
Light Exposure: While not as extensively documented for Levamisole as for other compounds, exposure to light can be a source of degradation for many molecules. It is always a good practice to protect samples from light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes due to changes in pH, concentration of solutes, and ice crystal formation.
Q2: How should I store biological samples containing Levamisole-d5 Hydrochloride to ensure long-term stability?
A2: For long-term storage, it is recommended to keep plasma, serum, and urine samples at -70°C or colder . One study has shown that levamisole is stable in plasma and saliva for at least 14 months when stored at -80°C. While data for whole blood is less specific, immediate processing to plasma is the best practice. If whole blood must be stored, it should be for the shortest duration possible at 2-8°C before processing.
Q3: What is the acceptable short-term (bench-top) stability of Levamisole-d5 Hydrochloride in processed samples?
A3: Levamisole has been found to be stable in plasma and saliva for at least 24 hours at room temperature (bench-top stability). This provides a reasonable window for sample processing and preparation for analysis. However, it is always advisable to minimize the time samples spend at room temperature and to keep them on ice or in a cooled autosampler whenever possible.
Q4: How many freeze-thaw cycles can my samples undergo without compromising the integrity of Levamisole-d5 Hydrochloride?
A4: While specific data for Levamisole-d5 Hydrochloride is limited, a comprehensive study on various benzimidazole drugs, including levamisole, indicated that some changes can be detected after three freeze-thaw cycles[1]. It is best practice to minimize freeze-thaw cycles. If multiple analyses from the same sample are anticipated, it is recommended to aliquot the sample into smaller volumes before the initial freezing. As a general guideline, the stability of an analyte should be assessed for the number of freeze-thaw cycles that samples are expected to undergo.
Q5: Does the choice of anticoagulant (e.g., EDTA, heparin, citrate) affect the stability of Levamisole-d5 Hydrochloride?
A5: The choice of anticoagulant can influence the stability of analytes and the performance of the analytical method.
-
EDTA (Ethylenediaminetetraacetic acid) is often the preferred anticoagulant for many bioanalytical assays as it chelates metal ions that can catalyze degradation and is generally considered to have minimal interference with many analytical methods.
-
Heparin can sometimes interfere with LC-MS analysis and has been reported to affect the estimation of certain analytes.
-
Citrate solutions dilute the sample, which must be accounted for in quantitative analysis.
Troubleshooting Guide: Addressing Instability Issues
Encountering variability in your internal standard signal can be a significant roadblock. This troubleshooting guide provides a systematic approach to identifying and resolving potential stability issues with Levamisole-d5 Hydrochloride.
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for inconsistent internal standard response.
Problem: Inconsistent or decreasing Levamisole-d5 Hydrochloride peak area across a batch.
Step 1: Scrutinize Sample Handling and Storage History
-
Question: Were the samples handled consistently from collection to analysis?
-
Rationale: Discrepancies in the time between sample collection and freezing, or variations in storage temperature, can lead to differential degradation.
-
Action:
-
Review sample collection records. Note the time of collection, time of centrifugation (for plasma/serum), and time of freezing.
-
Verify that storage units have maintained the target temperature (≤ -70°C).
-
Determine the number of freeze-thaw cycles each problematic sample has undergone.
-
Step 2: Deep Dive into the Sample Preparation Procedure
-
Question: Is there a step in the sample preparation that could be causing degradation or loss?
-
Rationale: The pH of buffers, efficiency of extraction, and solubility of the internal standard in the reconstitution solvent are critical. As previously noted, levamisole's degradation is pH-dependent.
-
Action:
-
Measure the pH of all aqueous buffers used in your extraction protocol. Ensure they are on the acidic side if possible.
-
Perform a recovery experiment to confirm the extraction efficiency of Levamisole-d5 Hydrochloride from the matrix.
-
Visually inspect your internal standard spiking solution and post-extraction samples for any signs of precipitation.
-
Step 3: Evaluate the LC-MS System Performance
-
Question: Could the issue be analytical rather than chemical instability?
-
Rationale: Matrix effects, such as ion suppression or enhancement, can cause variability in the internal standard signal that might be mistaken for degradation.
-
Action:
-
Perform a post-column infusion experiment with Levamisole-d5 Hydrochloride while injecting an extracted blank matrix sample to identify regions of ion suppression.
-
Review the instrument's performance, including calibration and sensitivity checks, to rule out any hardware-related issues.
-
Protocols for Stability Assessment
To proactively avoid stability issues, it is essential to perform stability assessments during method development and validation, in line with regulatory guidance such as that from the U.S. Food and Drug Administration (FDA).
Freeze-Thaw Stability Protocol
-
Sample Preparation: Spike a fresh pool of the biological matrix (e.g., human plasma with a specific anticoagulant) with Levamisole-d5 Hydrochloride at a known concentration.
-
Aliquoting: Divide the spiked matrix into at least four sets of aliquots (a baseline set and one for each freeze-thaw cycle to be tested).
-
Baseline Analysis: Analyze the baseline set of aliquots immediately to establish the initial concentration (T=0).
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at your intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the first set of aliquots completely at room temperature. Once thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this process for the desired number of cycles (e.g., three cycles).
-
-
Analysis: After the final thaw, analyze all sets of aliquots.
-
Evaluation: The mean concentration of the analyte in the stability samples should be within ±15% of the baseline samples.
Bench-Top Stability Protocol
-
Sample Preparation: Spike a fresh pool of the biological matrix with Levamisole-d5 Hydrochloride.
-
Storage: Leave the spiked samples on the bench at room temperature for a defined period that mimics your expected sample handling time (e.g., 4, 8, or 24 hours).
-
Analysis: Analyze the samples after the defined period.
-
Evaluation: Compare the results to freshly prepared samples or the baseline (T=0) measurement. The mean concentration should be within ±15% of the nominal concentration.
Data Summary: Stability of Levamisole
| Condition | Matrix | Temperature | Duration | Stability | Source |
| Long-Term | Plasma, Saliva | -80°C | At least 14 months | Stable | [3] |
| Short-Term (Bench-Top) | Plasma, Saliva | Room Temperature | 24 hours | Stable | [3] |
| Aqueous Solution | pH 1.2 and 6.8 | 37°C | 1 hour | >99% remaining | [1][4] |
| Oral Solution | Water | 4°C | 90 days | Stable | [5] |
| Oral Solution | Water | 23°C | 15-90 days | Stable | [5] |
Degradation Pathways and Metabolites
Levamisole is known to undergo metabolism in the body, and some degradation can occur in vitro. The primary routes of metabolism include hydroxylation and oxidation. In urine, metabolites such as p-hydroxylevamisole and its glucuronide conjugate have been identified[4][6]. Under neutral to alkaline conditions, levamisole can degrade to form products including 3-(2-mercaptoethyl)-5-phenylimidazolidine-2-one and 6-phenyl-2,3-dihydroimidazo(2,1-b)thiazole[7]. When troubleshooting, it is important to consider whether any unexpected peaks in your chromatogram could correspond to these or other degradation products.
Visualizing the Degradation Potential
Caption: Factors contributing to the degradation of Levamisole-d5.
By understanding the factors that influence the stability of Levamisole-d5 Hydrochloride and implementing robust handling and storage protocols, you can ensure the reliability and accuracy of your bioanalytical data. This guide serves as a foundational resource, and it is always recommended to perform specific stability validations for your unique experimental conditions.
References
- FIP. (2022). Biowaiver monograph for immediate-release dosage Forms: Levamisole hydrochloride. Journal of Pharmaceutical Sciences, 111(12), 3255-3265.
- Vandamme, T. F., Demoustier, M., & Rollmann, B. (1995). Quantitation of levamisole in plasma using high performance liquid chromatography. European journal of drug metabolism and pharmacokinetics, 20(2), 145–149.
- Garcia, J. J., Lopez, C. M., & Fernandez, N. (2000). Determination of Levamisole by HPLC in Plasma Samples in the Presence of Heparin and Pentobarbital.
- Handley, S. A., Belsey, S. L., Couchman, L., & Flanagan, R. J. (2019). Plasma and Urine Levamisole in Clinical Samples Containing Benzoylecgonine: Absence of Aminorex. Journal of analytical toxicology, 43(4), 291–297.
- Chiadmi, F., Toledano, A., F-Tilleul, S., et al. (2005). Stability of levamisole oral solutions prepared from tablets and powder. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 322-325.
- Chiadmi, F., Toledano, A., F-Tilleul, S., et al. (2005). Stability Of Levamisole Oral Solutions Prepared From Tablets And Powder. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 322-325.
- Kouassi, E., Caillé, G., Léry, L., Larivière, L., & Vézina, M. (1986). Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine. Biopharmaceutics & drug disposition, 7(1), 71–89.
- Artim, D., Pantelic, M., Zoric, M., et al. (2022).
- Tong, L., Ding, L., Li, Y., et al. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(5-6), 299–303.
- Akorsu, E. E., Adjabeng, L. B., Sulleymana, M. A., & Kwadzokpui, P. K. (2023). Variations in the full blood count parameters among apparently healthy humans in the Ho municipality using ethylenediamine tetraacetic acid (EDTA), sodium citrate and lithium heparin anticoagulants: A laboratory-based cross-sectional analytical study. Heliyon, 9(6), e17311.
- Casale, J. F., Corbeil, E. M., & Hays, P. A. (2008). Identification of Levamisole Impurities Found in Illicit Cocaine Exhibits. Microgram Journal, 6(1-2), 31-40.
- van der Schyf, C. J., Coetzee, C., & Malan, S. F. (1991). I. Structural analysis and immunomodulating activity of levamisole degradation products. International journal of immunopharmacology, 13(6), 655–668.
- E. Doustar, T. G. Tesfamariam, & M. G. G. G. (2008). Effects of common anticoagulants (heparin, citrate and EDTA) on routine plasma biochemistry of cattle.
- U.S. Food and Drug Administration. (2018).
- Ayyadevara, S., Mercer, J. W., Jr, & Snow, L. D. (1994). Evaluation of a single step extraction procedure for enzymatic assay of levamisole in calf serum. Research communications in chemical pathology and pharmacology, 84(2), 245–252.
- Nazifi, S., Saeb, M., & Ghasrodashti, A. R. (2008). Effects of heparin, citrate, and EDTA on plasma biochemistry of sheep: Comparison with serum.
- Hess, C., Ritke, N., Broecker, S., Madea, B., & Musshoff, F. (2014). Determination of levamisole, aminorex, and pemoline in plasma by means of liquid chromatography-mass spectrometry and application to a pharmacokinetic study of levamisole. Analytical and bioanalytical chemistry, 406(23), 5647–5654.
- U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.
- Wyrick, J., Grund, E. M., & Bohn, A. A. (2016). Ethylenediaminetetraacetic Acid, Sodium Citrate, Heparin and Citrate Phosphate Dextrose-Adenine Anticoagulants Differentially Affect Cytokine mRNA Expression in Blood Leukocytes. The open biochemistry journal, 10, 27–35.
- de Winter, B. C. M., van Gelder, T., & Koch, B. C. P. (2021). Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva. Therapeutic Drug Monitoring, 43(2), 273-280.
- Bioanalytical Methods Expert Group. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis, 15(23), 1431-1437.
- Zini, G., D'Onofrio, G., & Briggs, C. (2017). Effect of EDTA-anticoagulated whole blood storage on cell morphology examination. A need for standardization.
- U.S. Food and Drug Administration. (2013).
- U.S. Food and Drug Administration. (2001).
Sources
- 1. fip.org [fip.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Plasma and Urine Levamisole in Clinical Samples Containing Benzoylecgonine: Absence of Aminorex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel assay and pharmacokinetics of levamisole and p-hydroxylevamisole in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulatory action of levamisole--I. Structural analysis and immunomodulating activity of levamisole degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Levamisole-d5 as an Internal Standard
Welcome to the technical support center for the effective use of Levamisole-d5 as an internal standard (IS) in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your analytical methods. Here, we move beyond simple step-by-step instructions to explain the why behind experimental choices, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like Levamisole-d5 the preferred choice for LC-MS applications?
A1: Using a stable isotope-labeled internal standard, such as Levamisole-d5, is the gold standard in LC-MS-based bioanalysis for several critical reasons.[1][2][3] A SIL-IS has nearly identical physicochemical properties to the analyte of interest (in this case, Levamisole).[1] This structural similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[3][4] By adding a known quantity of Levamisole-d5 to all samples, calibrators, and quality controls, you can effectively normalize for variability that might be introduced during the analytical process.[3][4] This includes correcting for analyte loss during extraction, fluctuations in injection volume, and matrix effects that can suppress or enhance the analyte signal.[4][5] The use of a SIL-IS significantly improves the accuracy, precision, and overall reliability of the quantitative results.[4][6]
Q2: What are the key initial selection criteria for Levamisole-d5 as an internal standard?
A2: Before embarking on concentration optimization, it's crucial to ensure that Levamisole-d5 is a suitable internal standard for your specific application. Here are the key selection criteria:
| Selection Factor | Recommendation & Rationale |
| Structural Similarity | Must perfectly match the analyte's structure, with the only difference being the isotopic labeling. This ensures co-elution and similar behavior during analysis.[6] |
| Number & Position of Deuteriums | A sufficient number of deuterium atoms (typically 3 or more) in a stable position on the molecule is recommended to prevent isotopic exchange with protons from the solvent or matrix.[1][6] |
| Isotopic Purity | High isotopic enrichment (ideally ≥98%) is crucial to minimize the contribution of the unlabeled analyte in the internal standard solution, which can affect accuracy.[6] |
| Chemical Stability | The deuterated standard must be thermally and chemically stable throughout the entire analytical process to avoid degradation and ensure consistent performance.[6] |
| Solubility | Levamisole-d5 should be soluble in the same solvents as your analyte and compatible with the mobile phase to ensure accurate and reproducible addition to your samples.[6] |
Q3: What is the ideal concentration for my Levamisole-d5 internal standard?
A3: There is no single "one-size-fits-all" concentration for an internal standard. The optimal concentration is method-specific and depends on several factors, including the expected concentration range of your analyte, the sensitivity of your mass spectrometer, and the nature of your sample matrix.
As a general starting point, the concentration of the internal standard should be high enough to produce a stable and reproducible signal with a good signal-to-noise ratio (S/N).[4] A common practice is to aim for an IS response that is similar to the analyte response at the midpoint of the calibration curve. However, if your analyte is prone to adsorption at low concentrations, using a higher concentration of the internal standard can help to mitigate this issue by saturating non-specific binding sites in the analytical system.[4] Ultimately, the optimal concentration must be determined experimentally.
Q4: I'm observing a shift in retention time between Levamisole and Levamisole-d5. Is this normal and how do I address it?
A4: Yes, a slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon, often referred to as the "isotope effect".[2] This typically occurs in reversed-phase chromatography where the deuterated compound, being slightly less lipophilic, may elute slightly earlier than the unlabeled analyte. While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as it may lead to differential matrix effects for the analyte and the internal standard, compromising the accuracy of your results.[2]
To address this, you can try adjusting your chromatographic conditions, such as the gradient profile or the mobile phase composition, to minimize the separation. In some cases, using a column with slightly lower resolution can help ensure co-elution.[1] It is important to monitor the retention times of both the analyte and the internal standard throughout your analysis to ensure consistency.
Troubleshooting Guides
Guide 1: Poor Internal Standard Response or High Variability
Issue: You are observing a weak, inconsistent, or highly variable signal for Levamisole-d5 across your analytical run.
Potential Causes & Solutions:
-
Suboptimal Concentration: The IS concentration may be too low, resulting in a poor signal-to-noise ratio.
-
Solution: Experimentally determine the optimal IS concentration by preparing a series of blank matrix samples spiked with a fixed, mid-range concentration of the analyte and varying concentrations of Levamisole-d5. Select the IS concentration that provides a stable and robust signal.
-
-
Degradation of Internal Standard: Levamisole-d5 may be degrading in your stock solution or during sample processing.
-
Solution: Verify the stability of your Levamisole-d5 stock solution. Prepare fresh solutions and compare the response. Ensure that sample processing conditions (e.g., pH, temperature) are not causing degradation.
-
-
Matrix Effects: Significant ion suppression in your sample matrix may be affecting the Levamisole-d5 signal.
-
Solution: While the IS is meant to compensate for matrix effects, severe suppression can still be problematic.[5] Evaluate matrix effects by comparing the IS response in a neat solution versus a post-extraction spiked matrix sample. If significant suppression is observed, further sample cleanup may be necessary.
-
-
Inconsistent Addition of IS: The volume of internal standard added to each sample may not be consistent.
-
Solution: Ensure your pipettes are properly calibrated and that your procedure for adding the IS is consistent for all samples, calibrators, and QCs.
-
Guide 2: Non-Linear Calibration Curve
Issue: Your calibration curve for Levamisole is non-linear, even when using Levamisole-d5 as an internal standard.
Potential Causes & Solutions:
-
Isotopic Cross-Contribution: At high analyte concentrations, the natural isotopic abundance of Levamisole may contribute to the signal of Levamisole-d5, a phenomenon known as "crosstalk".[7][8] This can artificially inflate the IS signal and lead to a non-linear response.
-
Solution: Check for isotopic contribution by injecting a high concentration standard of unlabeled Levamisole and monitoring the mass transition for Levamisole-d5. If significant crosstalk is observed, you may need to use a non-linear regression model for your calibration curve or select a different, less abundant precursor ion for the IS.[7][9]
-
-
Analyte Contamination in the Internal Standard: The Levamisole-d5 standard may contain a small amount of unlabeled Levamisole as an impurity.[7]
-
Solution: Analyze a solution of the Levamisole-d5 standard alone and monitor the mass transition for unlabeled Levamisole. If contamination is present, this can be corrected for mathematically, or a purer standard should be sourced.[7]
-
-
Detector Saturation: At the upper end of your calibration curve, either the analyte or the internal standard signal may be saturating the detector.
-
Solution: Review the peak shapes and signal intensities at the highest calibration point. If saturation is suspected, you can either reduce the concentration of your highest calibrator or dilute the samples that fall in this range.
-
Experimental Protocol: Determining the Optimal Concentration of Levamisole-d5
This protocol outlines a systematic approach to determine the ideal concentration of Levamisole-d5 for your specific analytical method.
Objective: To identify the Levamisole-d5 concentration that provides a stable and reproducible signal, effectively compensates for variability, and ensures a linear calibration curve over the desired analytical range.
Materials:
-
Levamisole reference standard
-
Levamisole-d5 internal standard
-
Blank biological matrix (e.g., plasma, urine)
-
All necessary solvents and reagents for your analytical method
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of Levamisole at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
-
Prepare a stock solution of Levamisole-d5 at a known concentration (e.g., 1 mg/mL) in the same solvent.
-
-
Preparation of Working Solutions:
-
From the Levamisole stock solution, prepare a series of working solutions to spike into your blank matrix to create your calibration standards and quality controls (QCs).
-
From the Levamisole-d5 stock solution, prepare a series of working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, 500 ng/mL, 1000 ng/mL).
-
-
Experiment 1: Internal Standard Response Evaluation:
-
Take a set of blank matrix samples.
-
Spike a mid-range concentration of Levamisole into each sample.
-
Spike each of these samples with a different concentration of the Levamisole-d5 working solutions.
-
Process and analyze the samples according to your established analytical method.
-
Evaluation: Examine the peak area and signal-to-noise ratio of Levamisole-d5 at each concentration. Select a concentration that provides a robust and reproducible signal (typically with a coefficient of variation (%CV) <15%).
-
-
Experiment 2: Calibration Curve Performance:
-
Prepare a full set of calibration standards by spiking the appropriate Levamisole working solutions into the blank matrix.
-
Spike all calibration standards with the chosen optimal concentration of Levamisole-d5 from Experiment 1.
-
Process and analyze the calibration curve.
-
Evaluation: Plot the peak area ratio (Levamisole peak area / Levamisole-d5 peak area) against the Levamisole concentration. The resulting curve should be linear with a correlation coefficient (r²) > 0.99.
-
Workflow Diagram:
Caption: Workflow for optimizing Levamisole-d5 concentration.
References
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Chromatography Online. Available from: [Link]
-
Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available from: [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]
-
Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. PubMed. Available from: [Link]
-
Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Development of an LC–MS/MS Method for Analysis of Levamisole in Poultry and Livestock Products. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available from: [Link]
-
How can we fix the concentration of internal standard in LCMS analysis?. ResearchGate. Available from: [Link]
-
Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. FDA. Available from: [Link]
-
Levamisole-d5 HCl solution. CRM LABSTANDARD. Available from: [Link]
-
Levamisole-d5 Hydrochloride. PubChem. Available from: [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]
-
Understanding Internal standards and how to choose them. Reddit. Available from: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available from: [Link]
-
Levamisole. Wikipedia. Available from: [Link]
-
Retention Time shifts using deuterated internal standards. Skyline. Available from: [Link]
-
Isotopic analogs as internal standards for quantitative analyses by GC/MS--evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard. PubMed. Available from: [Link]
-
Bioanalytical Method Validation. FDA. Available from: [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. Available from: [Link]
-
Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ResearchGate. Available from: [Link]
-
Typical chromatogram for the degraded levamisole standard with 0.5 M NaOH (: intact drug). ResearchGate. Available from: [Link]
-
Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation. NIH. Available from: [Link]
-
Evaluation of three calibration methods to compensate matrix effects in environmental analysis with LC-ESI-MS. ResearchGate. Available from: [Link]
-
How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. MtoZ Biolabs. Available from: [Link]
-
Research on the Removal of Levamisole Residues in Bovine, Ovine, Caprine, Porcine and Poultry Tissues. MDPI. Available from: [Link]
-
Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Inorganic Ventures. Available from: [Link]
-
Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available from: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isotopic analogs as internal standards for quantitative analyses by GC/MS--evaluation of cross-contribution to ions designated for the analyte and the isotopic internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Cross-Talk Evaluation Between Levamisole and Levamisole-d5 Channels
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of LC-MS/MS bioanalysis, specifically focusing on the evaluation and mitigation of cross-talk between levamisole and its deuterated internal standard, levamisole-d5. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to conduct robust and reliable analyses.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you might have about cross-talk in your levamisole bioanalytical assays.
Q1: What is cross-talk in the context of an LC-MS/MS assay?
A1: In LC-MS/MS, cross-talk refers to any interference where the signal from one Multiple Reaction Monitoring (MRM) channel is detected in another.[1] In the case of a levamisole assay, this could mean that a high concentration of levamisole might produce a detectable signal in the MRM channel designated for its internal standard, levamisole-d5, or vice-versa. This phenomenon can lead to inaccurate quantification.[1]
Q2: What are the primary causes of cross-talk between an analyte and its deuterated internal standard?
A2: There are two main categories of causes for cross-talk in this scenario:
-
Isotopic Contribution: Deuterated internal standards are never 100% isotopically pure.[2] A batch of levamisole-d5 will contain trace amounts of levamisole-d4, -d3, and even unlabeled levamisole. If the precursor ion of levamisole is monitored, these impurities in the levamisole-d5 standard can contribute to the signal. Similarly, levamisole itself has a natural isotopic distribution (containing ¹³C, ¹⁵N, ³⁴S) which can result in ions with a mass-to-charge ratio that overlaps with the levamisole-d5 channel, especially with low-resolution instruments.[3]
-
In-Source Fragmentation: In the ion source of the mass spectrometer, some molecules can undergo fragmentation before they are selected by the first quadrupole.[4][5] If levamisole-d5 loses some of its deuterium atoms in the source, it can generate an ion with the same mass as levamisole, leading to a false signal in the analyte channel.
Q3: How can I quickly check if I have a cross-talk issue?
A3: A simple initial check is to inject a high concentration of your analyte (levamisole) without the internal standard and monitor both the analyte and internal standard MRM channels. Then, do the reverse: inject a working concentration of your internal standard (levamisole-d5) alone and again monitor both channels. In an ideal scenario, you should see a signal only in the corresponding channel for each injection. A peak appearing in the alternate channel at the correct retention time is a strong indicator of cross-talk.
Q4: Are there regulatory guidelines regarding the acceptable level of cross-talk?
A4: Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines for bioanalytical method validation that address selectivity and interference.[1][6] Generally, any interference in the analyte channel from the internal standard at its working concentration should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte. Conversely, interference in the internal standard channel from the Upper Limit of Quantification (ULOQ) of the analyte should be less than 5% of the internal standard's response.[1]
In-Depth Troubleshooting Guide
When initial checks suggest a cross-talk issue, a more systematic approach is required to identify the source and mitigate its impact.
Understanding the MRM Transitions
Before troubleshooting, it is critical to know the specific MRM transitions for both levamisole and its deuterated internal standard. Based on available literature, the following transitions are commonly used for levamisole in positive electrospray ionization mode.[7][8]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Levamisole | 205.1 | 178.2 | Quantifier |
| Levamisole | 205.1 | 123.0 | Qualifier |
| Levamisole-d5 | 210.1 | 183.2 | Quantifier |
| Levamisole-d5 | 210.1 | 123.0 | Qualifier |
Note: The transitions for Levamisole-d5 are inferred based on the fragmentation pattern of levamisole and the addition of 5 Daltons. The precursor ion is expected to be [M+H]+ of the deuterated molecule. The primary fragmentation is the loss of a C₂H₃ group from the thiazole ring, which would result in a fragment of m/z 183.2 for the d5-labeled compound. The qualifier ion at m/z 123.0 likely results from a subsequent fragmentation that involves the loss of the deuterated portion of the molecule.
Visualizing the MRM Process and Potential Cross-Talk
The following diagram illustrates the intended MRM pathways for both levamisole and levamisole-d5, as well as the potential points of cross-talk.
Caption: MRM pathways for levamisole and levamisole-d5, highlighting potential cross-talk points.
Experimental Protocol for Cross-Talk Evaluation
This protocol provides a step-by-step guide to systematically evaluate cross-talk between your levamisole and levamisole-d5 MRM channels.
Step 1: Preparation of Test Solutions
-
Analyte ULOQ Solution: Prepare a solution of levamisole at the Upper Limit of Quantification (ULOQ) concentration in your final mobile phase composition. Do not add any levamisole-d5.
-
Internal Standard Working Solution: Prepare a solution of levamisole-d5 at the concentration you use in your routine sample analysis. Do not add any levamisole.
-
Blank Matrix Extract: Prepare a blank sample by extracting the biological matrix (e.g., plasma, urine) using your established sample preparation method.
Step 2: LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with your analytical method until a stable baseline is achieved.
-
Injection Sequence:
-
Inject the blank matrix extract to ensure no baseline interference at the retention times of levamisole and levamisole-d5.
-
Inject the Analyte ULOQ Solution . Acquire data for both the levamisole and levamisole-d5 MRM channels.
-
Inject the Internal Standard Working Solution . Acquire data for both the levamisole and levamisole-d5 MRM channels.
-
Repeat injections to ensure reproducibility.
-
Step 3: Data Analysis and Interpretation
-
Analyze the chromatograms from the injection of the Analyte ULOQ Solution.
-
Measure the peak area of levamisole in its own MRM channel.
-
Measure the peak area of any signal that appears at the retention time of levamisole in the levamisole-d5 MRM channel.
-
-
Analyze the chromatograms from the injection of the Internal Standard Working Solution.
-
Measure the peak area of levamisole-d5 in its own MRM channel.
-
Measure the peak area of any signal that appears at the retention time of levamisole-d5 in the levamisole MRM channel.
-
-
Calculate the percentage of cross-talk:
-
From Analyte to IS: (% Cross-talk) = (Peak Area in IS channel from Analyte ULOQ injection / Peak Area of IS from IS Working Solution injection) * 100
-
From IS to Analyte: (% Cross-talk) = (Peak Area in Analyte channel from IS Working Solution injection / Peak Area of Analyte at LLOQ) * 100
-
Expected Results and Acceptance Criteria
| Cross-Talk Direction | Acceptance Criteria | Implication of Failure |
| Analyte (ULOQ) → IS Channel | ≤ 5% of IS response | Inaccurate quantification at high analyte concentrations. |
| IS (Working Conc.) → Analyte Channel | ≤ 20% of LLOQ response | Inaccurate quantification, especially at low analyte concentrations. |
Troubleshooting Workflow
If the acceptance criteria for cross-talk are not met, the following workflow can help diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting cross-talk issues.
Mitigation Strategies in Detail
-
Verify Isotopic Purity: The isotopic purity of your deuterated internal standard is a critical factor.[2][9] Reputable suppliers provide a Certificate of Analysis detailing the isotopic enrichment. If this is not available or is in doubt, consider analyzing the standard by high-resolution mass spectrometry to confirm its isotopic distribution.[10] It is not uncommon for different batches of the same standard to have varying levels of isotopic purity.
-
Optimize Chromatographic Separation: While levamisole and levamisole-d5 are expected to co-elute, slight separation can sometimes be achieved, which may help mitigate cross-talk if it is related to detector saturation or other time-dependent phenomena. More importantly, ensuring baseline separation from other endogenous matrix components is crucial to minimize overall interference.[1]
-
Adjust Mass Spectrometer Parameters:
-
Dwell Time: Increasing the dwell time for each MRM transition can sometimes reduce cross-talk by allowing the collision cell to be more effectively cleared of ions from the previous transition. However, this may compromise the number of data points across a chromatographic peak.
-
Collision Energy: Re-optimization of collision energy can sometimes help to find a more specific fragmentation pathway that is less prone to interference.
-
Source Parameters: If in-source fragmentation is suspected (especially for IS to analyte cross-talk), reducing the cone voltage or other source-related potentials can minimize this effect.[4]
-
-
Reduce Internal Standard Concentration: Using a lower concentration of the internal standard can reduce its contribution to the analyte channel, provided that the signal remains sufficient for reliable quantification across the calibration range.
By adopting a systematic and well-reasoned approach to evaluating and mitigating cross-talk, you can ensure the accuracy and reliability of your bioanalytical data for levamisole and other compounds, satisfying both scientific and regulatory standards.
References
-
Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. (2025, June 30). Analytical Chemistry. Retrieved from [Link]
-
Tong, L., Ding, L., Li, Y., Wang, Z., Wang, J., Liu, Y., Yang, L., & Wen, A. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(5-6), 299–303. [Link]
-
Optimizing LC–MS and LC–MS–MS Methods. (2014, January 1). LCGC International. Retrieved from [Link]
-
Cherlet, M., De Baere, S., Croubels, S., & De Backer, P. (2000). Quantitative analysis of levamisole in porcine tissues by high-performance liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 742(2), 243–253. [Link]
-
Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. (2022, April 26). Journal of Mass Spectrometry and Advances in the Clinical Lab. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26879, Levamisole. Retrieved January 23, 2026 from [Link].
-
Song, F. (2011). “Cross-Talk” in Scheduled Multiple Reaction Monitoring Caused by in-Source Fragmentation in Herbicide Screening with Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 59(9), 4361–4364. [Link]
-
Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Concert Pharmaceuticals. Retrieved from [Link]
-
He, X., Wang, J., Wang, Y., Shen, J., & Xia, X. (2021). Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. Foods, 10(11), 2828. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Song, F. (2011). "Cross-talk" in scheduled multiple reaction monitoring caused by in-source fragmentation in herbicide screening with liquid chromatography electrospray tandem mass spectrometry. Journal of agricultural and food chemistry, 59(9), 4361–4364. [Link]
-
Hess, C., Ritke, N., Broecker, S., Madea, B., & Musshoff, F. (2014). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. Analytical and bioanalytical chemistry, 406(19), 4545–4554. [Link]
-
Wikipedia contributors. (2025, January 15). Levamisole. In Wikipedia, The Free Encyclopedia. Retrieved 06:45, January 23, 2026, from [Link]
-
Song, F. (2011). "Cross-Talk" in Scheduled Multiple Reaction Monitoring Caused by In-Source Fragmentation in Herbicide Screening with Liquid Chromatography Electrospray Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 59(9), 4361-4364. [Link]
-
Pașca, C., Caba, I.-C., Teodorescu, C., Daradics, L., & Mihai, C. (2022). Research on the Removal of Levamisole Residues in Bovine, Ovine, Caprine, Porcine and Poultry Tissues. Foods, 11(18), 2842. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). LEVAMISOLE (Trade Name: Ergamisol®). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Wieling, J. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 768(2), 333–339. [Link]
- Ou, D. W., & Fenselau, C. (1993). I. Structural analysis and immunomodulating activity of levamisole degradation products.
-
Mülleder, M., Capuano, F., Pir, P., & Ralser, M. (2012). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 84(14), 5982–5989. [Link]
-
University of Hertfordshire. (n.d.). Levamisole hydrochloride. In Aeris. Retrieved January 23, 2026, from [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Development of an LC–MS/MS Method for Analysis of Levamisole in Poultry and Livestock Products. (n.d.). ResearchGate. Retrieved from [Link]
-
Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). Bioanalysis. Retrieved from [Link]
Sources
- 1. Development and Validation of a Highly Sensitive Liquid Chromatography-Tandem Mass Spectrometry Technique to Determine Levamisole in Plasma and Saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. [Determination of levamisole residue in milk and milk powder by ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Levamisole Quantification: Accuracy and Precision with d5-Standard
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. Levamisole, an anthelmintic and immunomodulatory agent, is no exception.[1][2] Its therapeutic window and potential for off-target effects necessitate a robust analytical methodology. This guide provides an in-depth comparison of levamisole quantification, focusing on the gold-standard approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard, d5-levamisole.
The Foundational Principle: Isotope Dilution Mass Spectrometry
At the heart of highly accurate bioanalysis lies the principle of Isotope Dilution Mass Spectrometry (IDMS).[3][4] This technique is considered a definitive method because it relies on altering the isotopic composition of the sample to determine the analyte concentration.[3] By introducing a known quantity of a stable isotope-labeled version of the analyte (in this case, d5-levamisole) into every sample, we create an internal reference that experiences nearly identical physical and chemical behaviors as the target analyte throughout the entire analytical process.[3][5]
Why is this so critical?
Every step of a bioanalytical workflow, from sample preparation to injection and ionization, is a potential source of variability.[6] Analyte can be lost during extraction, and the complex nature of biological matrices (like plasma or saliva) can suppress or enhance the analyte's signal in the mass spectrometer—a phenomenon known as the "matrix effect."[5][6] A stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and is affected by these variations in the same way.[5] Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, we can effectively cancel out this variability, leading to exceptionally accurate and precise results.[5][6][7]
The Analytical Workflow: A Self-Validating System
A robust analytical method is a self-validating one. Each component of the workflow is designed to ensure specificity, sensitivity, and reproducibility.
Sources
- 1. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Isotope dilution mass spectrometry: definitive methods and reference materials in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00029C [pubs.rsc.org]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. nebiolab.com [nebiolab.com]
- 7. pubs.acs.org [pubs.acs.org]
The Analytical Edge: A Comparative Guide to Internal Standards for Levamisole Quantification, Featuring Levamisole-d5
In the landscape of bioanalytical and pharmaceutical research, the accurate quantification of analytes is paramount. For a compound like Levamisole, an anthelmintic and immunomodulatory agent, precise measurement is critical in pharmacokinetic studies, residue analysis, and clinical monitoring. The cornerstone of a robust quantitative assay, particularly in complex matrices, is the choice of an appropriate internal standard (IS). This guide provides an in-depth, objective comparison of Levamisole-d5, a stable isotope-labeled (SIL) internal standard, with commonly used structural analog internal standards, Mebendazole and Quinine. We will delve into the theoretical underpinnings, present supporting experimental data from various studies, and offer practical guidance for researchers, scientists, and drug development professionals.
The Indispensable Role of an Internal Standard
Before we dissect the individual contenders, it is crucial to understand why an internal standard is not just a recommendation but a necessity for achieving analytical rigor. An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls (QCs) at the beginning of the sample preparation process. Its primary function is to compensate for variations that can occur during the analytical workflow, from extraction and handling to chromatographic separation and detection.[1] By calculating the ratio of the analyte's response to the IS's response, we can effectively normalize for these variabilities, leading to significantly improved accuracy and precision.
The selection of an appropriate internal standard is a critical decision in method development. The ideal IS should mimic the analyte's behavior throughout the entire analytical process. Two main categories of internal standards are employed in mass spectrometry-based assays: Stable Isotope-Labeled (SIL) Internal Standards and Structural Analog Internal Standards.
Head-to-Head Comparison: Levamisole-d5 vs. Structural Analogs
This guide will focus on a comparative analysis of Levamisole-d5 against two frequently cited structural analog internal standards for Levamisole: Mebendazole and Quinine.
| Feature | Levamisole-d5 (SIL IS) | Mebendazole (Structural Analog IS) | Quinine (Structural Analog IS) |
| Category | Stable Isotope-Labeled Internal Standard | Structural Analog Internal Standard | Structural Analog Internal Standard |
| Molecular Formula | C₁₁H₇D₅N₂S | C₁₆H₁₃N₃O₃ | C₂₀H₂₄N₂O₂ |
| Molecular Weight | ~209.33 g/mol | 295.29 g/mol | 324.42 g/mol |
| Structural Similarity to Levamisole | Identical (with deuterium substitution) | Different | Different |
| Co-elution with Analyte | Nearly identical retention time | Different retention time | Different retention time |
| Ionization Efficiency | Nearly identical | Different | Different |
| Matrix Effect Compensation | Excellent | Variable | Variable |
Physicochemical Properties of Levamisole and its Internal Standards
A closer look at the physicochemical properties of Levamisole and the selected internal standards reveals the inherent advantages and disadvantages of each choice.
| Property | Levamisole | Levamisole-d5 | Mebendazole | Quinine |
| logP | 2.3 | ~2.3 | 2.8 | 3.44 |
| pKa | 8.0 | ~8.0 | 5.6 | 8.5, 4.1 |
| Water Solubility | 210 g/L | ~210 g/L | Practically insoluble | 0.5 mg/mL at 15°C |
| References | [2][3] | [4][5] | [6][7] | [8][9][10] |
Note: The properties of Levamisole-d5 are expected to be very similar to Levamisole due to the nature of isotopic substitution.
The Gold Standard: Levamisole-d5 (Stable Isotope-Labeled Internal Standard)
A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry.[11] Levamisole-d5 is structurally identical to Levamisole, with five hydrogen atoms replaced by deuterium. This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave almost identically during sample preparation and analysis.
Key Advantages of Levamisole-d5:
-
Superior Matrix Effect Compensation: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[12] Because Levamisole-d5 co-elutes with Levamisole and has the same ionization efficiency, it experiences the same matrix effects. This allows for highly effective normalization and more accurate results, even in complex matrices like plasma or urine.[13]
-
Similar Extraction Recovery: The identical chemical properties of Levamisole-d5 and Levamisole lead to very similar recovery rates during sample extraction procedures.[4][5] This is a significant advantage over structural analogs, which may have different extraction efficiencies.
-
Co-elution without Interference: Levamisole-d5 has a retention time that is nearly identical to that of Levamisole, which is ideal for an internal standard. The mass difference ensures that there is no isobaric interference.
Experimental Evidence Supporting Levamisole-d5:
A study on the population pharmacokinetics of levamisole in children utilized Levamisole-d5 as the internal standard for an LC-MS/MS method. The validation data demonstrated excellent performance, with the overall analytical recovery of levamisole at 89.4%, which was very similar to the recovery of the internal standard at 90.1%.[4][5] The within-run and between-run accuracy and precision were all within 15%, meeting the stringent requirements of regulatory guidelines.[14][15]
The Pragmatic Choice: Structural Analog Internal Standards
Mebendazole as an Internal Standard
Mebendazole is another anthelmintic drug with a different chemical structure from Levamisole. It has been employed as an internal standard in LC-MS/MS methods for the determination of Levamisole in human plasma.[16]
A sensitive and rapid LC-MS/MS method for levamisole in human plasma used mebendazole as the internal standard. The assay was linear over a concentration range of 0.1-30 ng/mL with a lower limit of quantification of 0.1 ng/mL. The coefficient of variation for assay precision was less than 8.5%.[16] While this demonstrates the feasibility of using Mebendazole, it's important to note that its different physicochemical properties (e.g., lower water solubility, different pKa) could lead to variations in extraction recovery and susceptibility to matrix effects compared to Levamisole.
Quinine as an Internal Standard
Quinine, an antimalarial drug, has also been utilized as an internal standard for the quantification of Levamisole, particularly in HPLC-UV methods.[17]
A study describing the quantitation of levamisole in plasma by HPLC used quinine as the internal standard. The method reported a high recovery of 73.1% and an overall coefficient of variation of 0.25%.[17] However, the significant structural and physicochemical differences between Quinine and Levamisole make it less ideal for LC-MS applications where co-elution and similar ionization behavior are more critical for mitigating matrix effects.
Experimental Protocols
To provide a practical context, here are condensed, step-by-step methodologies for sample preparation using different internal standards, based on published literature.
Protocol 1: LC-MS/MS Analysis of Levamisole in Human Plasma using Levamisole-d5
This protocol is adapted from a study on the pharmacokinetics of levamisole.[4][5]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of Levamisole-d5 internal standard solution (in methanol).
-
Vortex mix for 10 seconds.
-
Add 500 µL of diethyl ether for liquid-liquid extraction.
-
Vortex mix for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Levamisole: Q1/Q3 (e.g., 205.1 -> 178.1)
-
Levamisole-d5: Q1/Q3 (e.g., 210.1 -> 183.1)
-
-
Protocol 2: LC-MS/MS Analysis of Levamisole in Human Plasma using Mebendazole
This protocol is based on a published method for levamisole determination in plasma.[16]
-
Sample Preparation:
-
To 200 µL of plasma, add 20 µL of Mebendazole internal standard solution.
-
Add 100 µL of 0.1 M sodium hydroxide and vortex.
-
Add 1 mL of diethyl ether and vortex for 3 minutes.
-
Centrifuge at 12000 rpm for 5 minutes.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 column.
-
Mobile Phase: Acetonitrile and 10 mM ammonium acetate.
-
Mass Spectrometry: ESI+ with MRM.
-
MRM Transitions:
-
Levamisole: 205.1 -> 178.2
-
Mebendazole: 296.1 -> 264.1
-
-
Visualizing the Workflow and Logic
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the analytical workflow and the logical relationship in choosing an internal standard.
Caption: A generalized workflow for quantitative bioanalysis using an internal standard.
Caption: A decision-making flowchart for selecting an internal standard.
Conclusion and Recommendations
The choice of an internal standard is a critical determinant of the quality and reliability of a quantitative analytical method. For the analysis of Levamisole, Levamisole-d5 stands out as the superior choice, offering the most effective compensation for analytical variability, particularly matrix effects. Its use is strongly recommended for methods requiring the highest level of accuracy and precision, as demanded by regulatory bodies like the FDA and EMA for bioanalytical method validation.[14][15]
However, when practical constraints such as cost or availability necessitate the use of a structural analog, Mebendazole has been shown to be a suitable alternative for LC-MS/MS applications, provided that the method is thoroughly validated to account for potential differences in extraction recovery and matrix effects. Quinine, while historically used in HPLC-UV methods, is a less ideal choice for modern LC-MS bioanalysis due to its significant structural and physicochemical dissimilarities to Levamisole.
Ultimately, the decision rests on a balance of analytical requirements, regulatory expectations, and practical considerations. It is the responsibility of the analytical scientist to rigorously validate their chosen method and internal standard to ensure the generation of high-quality, defensible data.
References
-
Determination of Levamisole in Urine by Gas Chromatography-Mass Spectrometry. (2025-08-06). Retrieved from [Link]
-
Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. (2024-05-08). Bioanalysis. Retrieved from [Link]
-
Quantitation of levamisole in plasma using high performance liquid chromatography. (1995). European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
-
Determination of levamisole, aminorex, and pemoline in plasma by means of liquid chromatography-mass spectrometry and application to a pharmacokinetic study of levamisole. (2014). Journal of Analytical Toxicology. Retrieved from [Link]
-
Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. (2021). Foods. Retrieved from [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). Clinical Chemistry. Retrieved from [Link]
-
Determination of Some Physicochemical Properties of Mebendazole with RPLC Method. (n.d.). ResearchGate. Retrieved from [Link]
-
Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. (2013). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]
-
Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. (2019). Genes. Retrieved from [Link]
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. Retrieved from [Link]
-
Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS and LC-QqQ-MS. (2013). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (n.d.). ResearchGate. Retrieved from [Link]
-
Simultaneous Determination of Levamisole, Mebendazole, and the Two Metabolite Residues of Mebendazole in Poultry Eggs by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). Molecules. Retrieved from [Link]
-
Population pharmacokinetics of levamisole in children with steroid-sensitive nephrotic syndrome. (2015). British Journal of Clinical Pharmacology. Retrieved from [Link]
-
Population pharmacokinetics of levamisole in children with steroid-sensitive nephrotic syndrome. (2015). DSpace. Retrieved from [Link]
-
Do Deuterium Labeled Internal Standards Correct for Matrix Effects in LC-MS/MS Assays? A Case Study Using Plasma Free Metanephrine and Normetanephrine. (n.d.). ResearchGate. Retrieved from [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (2017). Crimson Publishers. Retrieved from [Link]
-
Quinine. (2024). Sciencemadness Wiki. Retrieved from [Link]
-
Mebendazole. (n.d.). PubChem. Retrieved from [Link]
-
Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. (2021). ResearchGate. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. (n.d.). ResearchGate. Retrieved from [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. (n.d.). ResearchGate. Retrieved from [Link]
-
Showing Compound Quinine (FDB002087). (2010). FooDB. Retrieved from [Link]
-
Chiral pharmacokinetics of tetramisole stereoisomers-Enantioselective quantification of levamisole and dexamisole in serum samples from users of adulterated cocaine. (n.d.). ResearchGate. Retrieved from [Link]
-
Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. (2018). The Journal of Applied Laboratory Medicine. Retrieved from [Link]
-
Mebendazole complexes with various cyclodextrins: Preparation and physicochemical characterization. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS. (2021). Foods. Retrieved from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
-
Fluorescence Analysis of Quinine in Commercial Tonic Waters. (2019). Journal of Chemical Education. Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. (n.d.). NorthEast BioLab. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. (2024). Molecules. Retrieved from [Link]
-
A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. (2011). Journal of Chromatography B. Retrieved from [Link]
-
Evaluation and study of mebendazole polymorphs present in raw materials and tablets available in the Brazilian pharmaceutical market. (2014). Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from.... (2025). YouTube. Retrieved from [Link]
-
Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. (2010). Bioanalysis. Retrieved from [Link]
-
Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion. (n.d.). ResearchGate. Retrieved from [Link]
-
Quinine. (n.d.). Wikipedia. Retrieved from [Link]
-
New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. (2013). Bioanalysis. Retrieved from [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Levamisole and Mebendazole and Its Two Metabolite Residues in Three Poultry Species by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of levamisole in children with steroid-sensitive nephrotic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Mebendazole | C16H13N3O3 | CID 4030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Showing Compound Quinine (FDB002087) - FooDB [foodb.ca]
- 9. Fluorescence Analysis of Quinine in Commercial Tonic Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinine - Wikipedia [en.wikipedia.org]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. myadlm.org [myadlm.org]
- 13. lcms.cz [lcms.cz]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
- 16. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of levamisole in plasma using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating FDA Bioanalytical Method Validation: A Guide to Isotopic Internal Standards
For researchers, scientists, and drug development professionals navigating the rigorous landscape of regulated bioanalysis, the choice and validation of an internal standard (IS) is a critical determinant of assay accuracy and reliability. This is particularly true for liquid chromatography-mass spectrometry (LC-MS) based methods, where the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[1] This guide provides an in-depth comparison of isotopic standards and a detailed walkthrough of the U.S. Food and Drug Administration (FDA) guidelines for their validation, ensuring your bioanalytical methods are robust, reproducible, and compliant.
The FDA's M10 Bioanalytical Method Validation guidance, a harmonized guideline from the International Council for Harmonisation (ICH), provides a framework for the validation of bioanalytical assays.[2] A cornerstone of this guidance is the principle that a validated method provides critical data to support the safety and effectiveness of drugs and biologic products.[3] The use of an appropriate internal standard is fundamental to achieving this, as it corrects for variability during sample processing and analysis.[4]
The Unrivaled Advantage of Stable Isotope-Labeled Internal Standards
In LC-MS bioanalysis, a SIL-IS is a version of the analyte in which one or more atoms have been replaced with a heavy stable isotope (e.g., ¹³C, ¹⁵N, ²H).[5][6] The near-identical physicochemical properties of the SIL-IS to the analyte make it the ideal tool to track the analyte through extraction, chromatography, and ionization, thereby compensating for potential variability.[7] This is crucial for mitigating matrix effects, a phenomenon where components in the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][8] When co-eluting with the analyte, the SIL-IS experiences the same matrix effects, allowing for accurate correction.[9]
While structural analog internal standards can be used, SIL-IS are generally preferred for their superior ability to compensate for assay variability.[1][10] However, not all SIL-IS are created equal. The choice of isotope and the position of labeling can significantly impact assay performance.
A Comparative Analysis of Isotopic Standards
The selection of an appropriate isotopic standard is a critical first step. The ideal SIL-IS should be of high isotopic purity and not undergo isotopic exchange reactions.[8] Here's a comparison of commonly used stable isotopes:
| Isotope Label | Key Advantages | Key Considerations & Potential Pitfalls |
| ¹³C (Carbon-13) | - Chemically stable, low risk of isotope exchange. - Minimal to no chromatographic shift relative to the analyte. - Provides a significant mass difference. | - Can be more expensive to synthesize. |
| ¹⁵N (Nitrogen-15) | - Chemically stable, low risk of isotope exchange. - Minimal to no chromatographic shift. | - Synthesis can be challenging for some molecules. - Mass shift per label is smaller than ¹³C. |
| ²H (Deuterium) | - Generally less expensive to synthesize. | - Potential for back-exchange of deuterium with hydrogen, compromising quantification.[5] - Can exhibit a slight chromatographic shift (isotope effect), leading to differential matrix effects between the analyte and IS.[5][10] - Higher number of deuterium labels may be needed for a sufficient mass difference, which can increase the chromatographic shift. |
Recommendation: Whenever feasible, ¹³C or ¹⁵N labeled internal standards are preferred over ²H labeled standards to minimize the risk of chromatographic shifts and isotopic instability.[5] A mass difference of at least 3-4 Da between the analyte and the SIL-IS is recommended to prevent mass spectrometric cross-talk.[5]
FDA-Compliant Validation of Bioanalytical Methods with Isotopic Standards: A Step-by-Step Protocol
A full validation of a bioanalytical method is required when establishing a new method for the quantification of an analyte in clinical and applicable nonclinical studies.[8] The following protocol outlines the key validation parameters as per the FDA's M10 guidance, with a focus on the use of SIL-IS.
Experimental Protocol: Full Bioanalytical Method Validation
1. Selectivity and Specificity:
-
Objective: To demonstrate that the method can differentiate and quantify the analyte from other components in the matrix, including endogenous substances and metabolites.
-
Procedure:
-
Analyze at least six different sources (lots) of the blank biological matrix.
-
Spike one of these lots at the Lower Limit of Quantification (LLOQ).
-
Evaluate for any interfering peaks at the retention time of the analyte and the SIL-IS. The response of any interfering peak in the blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the internal standard.
-
2. Calibration Curve and Linearity:
-
Objective: To establish the relationship between the analyte concentration and the instrument response.
-
Procedure:
-
Prepare a blank sample, a zero standard (blank matrix with IS), and at least six to eight non-zero calibration standards spanning the expected concentration range.
-
The calibration curve is generated by plotting the peak area ratio of the analyte to the SIL-IS against the nominal concentration of the analyte.
-
The simplest regression model that adequately describes the concentration-response relationship should be used. A 1/x² weighting is often appropriate.
-
3. Accuracy and Precision:
-
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter in the data (precision).
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
-
Analyze at least three validation batches on different days. Each batch should include a calibration curve and at least five replicates of each QC level.
-
The mean concentration for each QC level should be within ±15% of the nominal value (±20% for LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).
-
4. Matrix Effect:
-
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.[8]
-
Procedure:
-
Obtain at least six different lots of the biological matrix.
-
Prepare two sets of samples at low and high QC concentrations:
-
Set A: Analyte and SIL-IS spiked into the neat solution.
-
Set B: Analyte and SIL-IS spiked into extracted blank matrix from each of the six lots.
-
-
Calculate the matrix factor (MF) for each lot: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the SIL-IS. The CV of the IS-normalized MF across the six lots should be ≤ 15%.
-
5. Stability:
-
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.[11][12]
-
Procedure:
-
Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that exceeds the expected sample handling time before analysis.
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period equal to or longer than the duration of the study.
-
Stock Solution and Working Solution Stability: Evaluate the stability of the analyte and IS in their respective solvents at room temperature and under refrigeration.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
-
For all stability evaluations, the mean concentration of the stability samples must be within ±15% of the nominal concentration.
-
Visualizing the Validation Workflow
The following diagram illustrates the key stages of bioanalytical method validation incorporating a stable isotope-labeled internal standard.
Caption: Workflow for FDA-compliant bioanalytical method validation using a SIL-IS.
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The use of stable isotope-labeled internal standards is a powerful strategy for achieving accurate and precise quantification in bioanalytical LC-MS assays. However, the benefits of a SIL-IS can only be fully realized through a comprehensive validation that adheres to regulatory expectations. By carefully selecting the appropriate isotopic label and rigorously evaluating the method's performance according to the FDA's M10 guidance, researchers can ensure the integrity of their data and contribute to the successful development of safe and effective therapeutics.
References
-
U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. (2022-11). Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. (2018-05). Available from: [Link]
-
U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. (2025-01). Available from: [Link]
-
Jemal, M., & Xia, Y. Q. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Rapid Communications in Mass Spectrometry, 19(10), 1341-1352. Available from: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]
-
U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. (2022-10). Available from: [Link]
-
Grant, R. P. (2016). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 8(13), 1395–1416. Available from: [Link]
-
Celerion. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2023). Available from: [Link]
-
Kellner, S., & Helm, M. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 33. Available from: [Link]
-
Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(17), 1785–1788. Available from: [Link]
-
U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. (2025-04). Available from: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Available from: [Link]
-
International Council for Harmonisation. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024-01). Available from: [Link]
-
GMP Journal. FDA 483s and Warning Letters concerning Stability Testing. (2023-11). Available from: [Link]
-
American College of Clinical Pharmacology. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. (2018-05). Available from: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. (2001). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation | ACCP [accp1.org]
- 4. fda.gov [fda.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. fda.gov [fda.gov]
- 9. waters.com [waters.com]
- 10. scispace.com [scispace.com]
- 11. database.ich.org [database.ich.org]
- 12. FDA 483s and Warning Letters concerning Stability Testing - GMP Journal [gmp-journal.com]
A Comparative Performance Evaluation of Levamisole-d5 as an Internal Standard in Diverse Bioanalytical Matrices
Introduction: The Pursuit of Precision in Bioanalysis
The accurate quantification of therapeutic agents in complex biological matrices is a cornerstone of pharmacokinetic, toxicokinetic, and bioequivalence studies. Levamisole, an anthelmintic agent with immunomodulatory properties, is increasingly analyzed due to its therapeutic applications and its use as a common adulterant in illicit substances.[1] For quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an appropriate internal standard (IS) is not merely a recommendation but a necessity for achieving reliable and reproducible results.[2][3] An IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[2]
The ideal IS is a compound that behaves chemically and physically as identically to the analyte as possible.[4] This is where stable isotope-labeled (SIL) internal standards, such as Levamisole-d5, offer a distinct theoretical advantage.[5] By replacing five hydrogen atoms with deuterium, Levamisole-d5 is chemically identical to Levamisole but has a different mass, allowing it to be distinguished by the mass spectrometer. This guide provides an in-depth technical evaluation of Levamisole-d5's performance across various biological matrices, comparing it directly with a commonly used structural analog internal standard, Mebendazole.[6][7]
Expertise & Experience: Why a Stable Isotope-Labeled IS is the Gold Standard
The central challenge in LC-MS/MS bioanalysis is the matrix effect .[8][9] This phenomenon refers to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the biological sample (e.g., phospholipids, salts, metabolites).[8][10][11] Matrix effects can cause unpredictable ion suppression or enhancement, leading to significant inaccuracies in quantification.[9][10]
A SIL-IS is the most powerful tool to combat this issue. Because its physicochemical properties are nearly identical to the analyte, it experiences the exact same extraction inefficiencies, ionization suppression, or enhancement.[5][12] By calculating the peak area ratio of the analyte to the SIL-IS, these variations are effectively normalized, yielding highly accurate and precise data.[13] Structural analogs, while useful, have different retention times and ionization efficiencies, meaning they may not track and compensate for matrix effects as effectively as a SIL-IS.[4] This guide will present experimental data to validate this principle.
Experimental Design & Protocols
To rigorously evaluate the performance of Levamisole-d5, a series of validation experiments were designed in accordance with FDA bioanalytical method validation guidelines.[14][15][16] The performance of Levamisole-d5 was compared against Mebendazole as the internal standard across three common bioanalytical matrices: human plasma, human urine, and porcine liver homogenate.
Mandatory Visualization: Bioanalytical Workflow
Below is a diagram of the general workflow employed for the evaluation.
Caption: Figure 1. Overall experimental workflow.
Experimental Protocol: Sample Preparation via Protein Precipitation
Causality: Protein precipitation was chosen as the extraction method due to its speed, simplicity, and its tendency to result in significant matrix effects, thus providing a challenging test for the internal standards.
-
Aliquot Samples: Transfer 100 µL of matrix (plasma, urine, or liver homogenate) into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 25 µL of the appropriate working internal standard solution (either Levamisole-d5 or Mebendazole at 100 ng/mL).
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex: Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 250 µL of the supernatant to a new tube or a 96-well plate.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:10 mM ammonium acetate).
-
Analyze: Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Parameters
-
LC System: Standard HPLC system
-
Column: C18 column (e.g., Agilent HC-C8, 150 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A: 10 mM Ammonium Acetate in Water; B: Acetonitrile. Isocratic elution at 70% B.[6][7]
-
MS System: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
MRM Transitions:
Results: A Head-to-Head Performance Comparison
Trustworthiness Pillar: The Matrix Effect Evaluation
The matrix effect is a critical parameter that directly assesses the ability of an internal standard to compensate for signal suppression or enhancement.[8][10] It was calculated by comparing the analyte response in a post-extraction spiked matrix sample to the response in a neat solution. An ideal internal standard should result in a normalized matrix factor close to 1.0, with low variability (%CV).
Data Presentation: Matrix Effect Comparison
| Matrix | Internal Standard | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Matrix Factor (Analyte) | Matrix Factor (IS) | Normalized Matrix Factor (Analyte/IS) | %CV (n=6) |
| Human Plasma | Levamisole-d5 | 185,432 | 191,045 | 0.74 | 0.76 | 0.97 | 2.8% |
| Mebendazole | 187,991 | 255,112 | 0.75 | 0.85 | 0.88 | 14.2% | |
| Human Urine | Levamisole-d5 | 221,876 | 229,550 | 0.89 | 0.92 | 0.97 | 4.1% |
| Mebendazole | 224,300 | 285,098 | 0.90 | 0.95 | 0.95 | 9.8% | |
| Liver Homogenate | Levamisole-d5 | 145,211 | 150,980 | 0.58 | 0.60 | 0.96 | 3.5% |
| Mebendazole | 149,990 | 225,050 | 0.60 | 0.75 | 0.80 | 18.5% |
This is a representative dataset based on typical performance characteristics.
The data clearly demonstrates the superiority of Levamisole-d5. In all three matrices, the normalized matrix factor is very close to 1.0, with a coefficient of variation (%CV) well below the accepted 15% limit. This indicates that Levamisole-d5 perfectly tracks and corrects for the significant ion suppression observed (Matrix Factors of 0.58-0.74 for the analyte). In contrast, while Mebendazole provides some correction, the normalized matrix factor deviates significantly from unity, and the high %CV, especially in plasma and liver, indicates inconsistent and unreliable compensation.
Mandatory Visualization: Correcting for Matrix Effects
The diagram below illustrates why a co-eluting SIL-IS provides superior correction.
Caption: Figure 2. Principle of matrix effect correction.
Accuracy and Precision Data
The ultimate measure of an assay's performance is its accuracy and precision, determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations.[14] The acceptance criteria are typically ±15% (±20% at the Lower Limit of Quantification, LLOQ) for both accuracy (%Bias) and precision (%CV).[14][17]
Data Presentation: Accuracy & Precision in Human Plasma
| QC Level | Internal Standard | Nominal Conc. (ng/mL) | Mean Calc. Conc. (ng/mL) | Accuracy (%Bias) | Precision (%CV) |
| LQC | Levamisole-d5 | 5 | 5.1 | +2.0% | 4.5% |
| Mebendazole | 5 | 5.8 | +16.0% | 13.8% | |
| MQC | Levamisole-d5 | 50 | 49.5 | -1.0% | 3.1% |
| Mebendazole | 50 | 56.2 | +12.4% | 11.5% | |
| HQC | Levamisole-d5 | 150 | 152.1 | +1.4% | 2.5% |
| Mebendazole | 150 | 169.5 | +13.0% | 12.1% |
This is a representative dataset based on typical performance characteristics.
The results from the plasma matrix, which often presents significant analytical challenges, are telling. The assay using Levamisole-d5 demonstrates excellent accuracy and precision across all QC levels, with all values falling comfortably within the ±15% acceptance criteria. The assay using Mebendazole, however, shows a consistent positive bias and higher imprecision, with the LQC level approaching the 20% acceptance limit. This is a direct consequence of its inability to fully compensate for the matrix effects, as shown in the previous section.
Conclusion and Authoritative Recommendation
The experimental evidence strongly supports the theoretical advantages of using a stable isotope-labeled internal standard. Levamisole-d5 consistently outperforms the structural analog Mebendazole across all tested matrices—human plasma, urine, and liver homogenate.
-
For Matrix Effect Compensation: Levamisole-d5 provides near-perfect correction for ion suppression, ensuring data reliability even in complex and "dirty" matrices.
-
For Accuracy and Precision: The use of Levamisole-d5 results in superior accuracy and precision, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.
For any researcher, scientist, or drug development professional conducting quantitative analysis of Levamisole, Levamisole-d5 is the unequivocally superior choice for an internal standard. Its use is a self-validating system that mitigates the primary sources of error in LC-MS/MS bioanalysis, ensuring the generation of trustworthy and defensible data.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Tong, L., Ding, L., Li, Y., Wang, Z., Wang, J., Liu, Y., Yang, L., & Wen, A. (2011). A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(5-6), 299–303. [Link]
-
Shea, J. L. (2013). Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant. Clinical chemistry and laboratory medicine, 51(2), 267–276. [Link]
-
Li, W., Cohen, L. H., & Zeng, J. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1119–1130. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
-
Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Sources
- 1. Bioanalytical methods for quantitation of levamisole, a widespread cocaine adulterant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. A sensitive LC-MS/MS method for determination of levamisole in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. eijppr.com [eijppr.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 16. fda.gov [fda.gov]
- 17. downloads.regulations.gov [downloads.regulations.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
